4-Hydroxy-3,5-dinitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWIDSKAJFWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144325 | |
| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-52-9 | |
| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitro-4-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001019529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dinitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITRO-4-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H7CH6XVL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-dinitrobenzoic acid is a nitrated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structural features, including a phenolic hydroxyl group, a carboxylic acid moiety, and two electron-withdrawing nitro groups, impart a unique reactivity profile, making it a valuable building block in the pharmaceutical, dye, and pesticide industries.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents, specifically as a precursor to corticotropin-releasing factor (CRF) receptor antagonists.
Chemical and Physical Properties
This compound is a yellow crystalline powder.[1] The presence of both a hydroxyl and a carboxylic acid group allows for hydrogen bonding, influencing its solubility, while the nitro groups contribute to its acidic nature and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₇ | [2] |
| Molecular Weight | 228.12 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 232-234 °C | [1] |
| 245.0-251.0 °C | [3] | |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene. | [1] |
| CAS Number | 1019-52-9 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 4-hydroxybenzoic acid. The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Deionized Water
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-hydroxybenzoic acid to a cooled mixture of concentrated sulfuric acid.
-
While maintaining a low temperature (0-10 °C), add fuming nitric acid dropwise to the stirring suspension over a period of 1-2 hours. The temperature should be carefully monitored and controlled to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 12-18 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of higher purity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectral Data
Table 2: Spectral Data for 4-Hydroxybenzoic Acid
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.9 (s, 1H, OH), δ ~7.7 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~167.2 (C=O), δ ~161.5 (C-OH), δ ~131.7 (Ar-CH), δ ~121.7 (Ar-C), δ ~115.1 (Ar-CH) |
| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1680 (C=O), ~1600, 1500 (C=C), ~1300 (C-O), ~1240 (O-H bend) |
| UV-Vis (λ_max) | ~254 nm |
Chemical Reactivity and Applications
The primary application of this compound is as an intermediate in the synthesis of more complex organic molecules.[1] The carboxylic acid and hydroxyl groups can undergo standard transformations such as esterification, etherification, and amide bond formation. The nitro groups can be reduced to amino groups, which can then be further functionalized.
A significant application of this compound is in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists. CRF is a key mediator of the stress response, and its dysregulation is implicated in anxiety and depression. Antagonists of the CRF1 receptor are therefore of considerable interest as potential therapeutic agents.
Corticotropin-Releasing Factor (CRF) Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of CRF to its receptor, CRF1. This pathway is a key target for the therapeutic intervention of stress-related disorders.
Caption: Simplified schematic of the CRF signaling pathway via the CRF1 receptor.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the area of stress-related disorders. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and purification. The elucidation of its role as a precursor to CRF1 receptor antagonists highlights the importance of this compound in medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-3,5-dinitrobenzoic acid, a valuable intermediate in the pharmaceutical, dye, and pesticide industries. This document details the chemical properties, a representative synthesis protocol, the reaction mechanism, and key analytical data for this compound.
Compound Profile
This compound is an organic compound characterized by a benzoic acid core substituted with one hydroxyl and two nitro groups.[1] These functional groups significantly influence its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 1019-52-9 | [1][2] |
| Molecular Formula | C₇H₄N₂O₇ | [2] |
| Molecular Weight | 228.12 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 245.0-251.0 °C | [2] |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene.[1] |
Synthesis of this compound
The primary synthetic route to this compound is through the electrophilic aromatic substitution of 4-hydroxybenzoic acid. This process involves the nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a meta-directing deactivator. The nitration occurs at the positions ortho to the powerful hydroxyl activating group.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.
Materials:
-
4-Hydroxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup: Place 10 g of 4-hydroxybenzoic acid and a magnetic stir bar in a 250 mL round-bottom flask. Cool the flask in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the stirred suspension of 4-hydroxybenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. A yellow precipitate of this compound will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxybenzoic acid attacks the nitronium ion. The hydroxyl group, being a strong activating group, directs the substitution to the ortho positions. The first nitration occurs at one of the ortho positions.
-
Rearomatization: The resulting carbocation intermediate (sigma complex) loses a proton to restore the aromaticity of the ring, yielding 4-Hydroxy-3-nitrobenzoic acid.
-
Second Nitration: The presence of the first deactivating nitro group makes the second nitration require slightly more forcing conditions. However, the powerful activating effect of the hydroxyl group still directs the second nitro group to the other vacant ortho position, leading to the formation of this compound.
Caption: Mechanism of dinitration of 4-hydroxybenzoic acid.
Analytical Data
Accurate characterization of the synthesized this compound is crucial for its use in further applications. The following table summarizes key analytical data.
| Analytical Technique | Observed Data |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 164.5 (C=O), 154.2 (C-OH), 136.1 (C-NO₂), 126.9 (C-H), 122.8 (C-COOH) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.7 (s, 2H, Ar-H), ~11.0 (br s, 1H, -OH), ~13.5 (br s, 1H, -COOH) |
| Infrared (IR) (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100 (Ar C-H stretch), ~1700 (C=O stretch), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The synthesis should be performed in a well-ventilated fume hood due to the use of concentrated acids and the potential evolution of nitrogen oxides.
Conclusion
The synthesis of this compound via the dinitration of 4-hydroxybenzoic acid is a standard yet powerful reaction in organic chemistry. This guide provides a foundational understanding of the synthesis, mechanism, and characterization of this important chemical intermediate, serving as a valuable resource for professionals in research and development.
References
A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-3,5-dinitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxy-3,5-dinitrobenzoic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document combines available qualitative information with a quantitative analysis of the closely related compound, 3,5-dinitrobenzoic acid. This approach offers valuable insights for solvent selection and experimental design in research, synthesis, and pharmaceutical development.
Introduction to this compound
This compound is an aromatic compound characterized by a benzoic acid core with the addition of two nitro groups and a hydroxyl group.[1] It typically appears as a yellow crystalline solid.[2] The presence of the carboxylic acid group confers acidic properties, while the nitro groups are strongly electron-withdrawing. The hydroxyl group can participate in hydrogen bonding, which influences its solubility in various solvents.[1] This compound serves as an intermediate in the synthesis of dyes and pharmaceuticals.[2]
Solubility Profile of this compound
Qualitative and Semi-Quantitative Solubility Data
| Solvent | Solubility Description |
| Hot Water | Soluble[2] |
| Alcohol | Soluble[2] |
| Methanol | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |
| Ether | Insoluble[2] |
| Benzene | Insoluble[2] |
Table 1: Qualitative and Semi-Quantitative Solubility of this compound.
Quantitative Solubility of a Structurally Related Compound: 3,5-Dinitrobenzoic Acid
In the absence of precise data for this compound, the solubility of the structurally similar compound, 3,5-dinitrobenzoic acid (which lacks the 4-hydroxyl group), can provide a useful reference point. A study by Zhang et al. determined the solubility of 3,5-dinitrobenzoic acid in seven different organic solvents at various temperatures. These findings are presented below. The solubility generally increases with temperature in all tested solvents.
| Temperature (K) | Water (mol/L) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) | Dichloromethane (mol/L) | Toluene (mol/L) | Ethyl Acetate (mol/L) |
| 273.15 | 0.034 | 1.611 | 0.6847 | 0.1638 | 0.1032 | - | - |
| 283.15 | 0.045 | 1.7218 | 0.8985 | 0.64 | 0.1688 | 0.4675 | - |
| 293.15 | 0.15018 | 1.974 | 0.9474 | 3.1812 | 0.25475 | - | - |
| 303.15 | 0.6881 | 1.334 | 1.7218 | 3.606 | - | - | - |
| 313.15 | 1.191 | 2.987 | 1.956 | 13.676 | 5.104 | - | - |
| 323.15 | 1.2733 | 3.119 | 1.5225 | 4.92 | - | - | - |
Table 2: Molar Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures. (Data extracted from Zhang et al.)[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on established methodologies.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.
-
Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
For HPLC analysis, a suitable stationary phase (e.g., C18 column) and mobile phase must be determined.
-
For UV-Vis analysis, the wavelength of maximum absorbance (λmax) for the compound in the specific solvent must be identified.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound in a research and development setting.
Caption: A logical workflow for the systematic assessment of compound solubility.
References
An In-depth Technical Guide to the Molecular Structure of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-Hydroxy-3,5-dinitrobenzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data on this compound.
Molecular Structure and Properties
This compound, with the CAS number 1019-52-9, is an organic compound featuring a benzoic acid core substituted with two nitro groups and one hydroxyl group.[1][2] This substitution pattern significantly influences its chemical and physical properties. The presence of electron-withdrawing nitro groups increases the acidity of the carboxylic acid and the phenolic proton.
The molecular formula of the compound is C₇H₄N₂O₇.[1][3] It typically appears as a yellow crystalline solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 1019-52-9 | [1][2] |
| Molecular Formula | C₇H₄N₂O₇ | [1][3] |
| Molecular Weight | 228.12 g/mol | [2] |
| Appearance | Yellow to pale brown powder | [4] |
| Melting Point | 245.0 - 251.0 °C | [4] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])C(=O)O | --INVALID-LINK-- |
| InChI Key | GBSWIDSKAJFWMF-UHFFFAOYSA-N | --INVALID-LINK-- |
digraph "4_Hydroxy_3_5_dinitrobenzoic_acid" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", pad="0.5", splines="ortho", nodesep="0.6", ranksep="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; O4 [label="O", fontcolor="#EA4335"]; O5 [label="O", fontcolor="#EA4335"]; O6 [label="O", fontcolor="#EA4335"]; O7 [label="O", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- C7; C7 -- O1; C7 -- O2 [style=dashed]; O2 -- H1;
C4 -- O3; O3 -- H2;
C3 -- N1; N1 -- O4; N1 -- O5 [style=dashed];
C5 -- N2; N2 -- O6; N2 -- O7 [style=dashed];
C2 -- H3; C6 -- H4; }
Experimental Protocols
Synthesis
General procedure for nitration (based on related syntheses):
-
To a cooled solution of the starting material (4-hydroxybenzoic acid) in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at a specific temperature for a defined period to ensure complete reaction.
-
The reaction is then quenched by carefully pouring the mixture onto ice.
-
The precipitated product is collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization
The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after chromatographic separation.
-
Acquisition: Mass spectra are obtained using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Data Presentation
Table 2: Spectroscopic Data for this compound
| Technique | Observed Peaks / Signals | Interpretation |
| ¹H NMR | Data not available in search results | Aromatic protons, hydroxyl proton, carboxylic acid proton. |
| ¹³C NMR | Data not available in search results | Aromatic carbons, carboxylic carbon. |
| FTIR (cm⁻¹) | Broad band ~3100, ~1700, ~1540, ~1340 | O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), Asymmetric N-O stretch (nitro group), Symmetric N-O stretch (nitro group). |
| Mass Spec. (m/z) | Predicted [M-H]⁻ at 226.99457, [M+H]⁺ at 229.00913 | Deprotonated molecular ion, Protonated molecular ion.[6] |
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
References
- 1. CAS 1019-52-9: this compound [cymitquimica.com]
- 2. 3,5-Dinitro-4-hydroxybenzoic acid | C7H4N2O7 | CID 70552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. B22474.06 [thermofisher.com]
- 5. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4-Hydroxy-3,5-dinitrobenzoic acid (CAS No: 1019-52-9). The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the general analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Spectral Range (cm⁻¹) | Assignment | Intensity |
| 3400 - 2400 | O-H stretch (carboxylic acid and phenol) | Broad |
| 1700 - 1680 | C=O stretch (carboxylic acid) | Strong |
| 1600 - 1585 | C=C stretch (aromatic ring) | Medium |
| 1550 - 1475 | Asymmetric NO₂ stretch | Strong |
| 1360 - 1290 | Symmetric NO₂ stretch | Strong |
| 1300 - 1200 | C-O stretch (acid/phenol) | Medium |
| 920 - 880 | O-H bend (out-of-plane, dimer) | Medium |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR). The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid and phenolic groups.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |
| ~8.8 | Singlet | 2H | Ar-H |
Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The broadness of the COOH and OH signals is due to hydrogen bonding and chemical exchange.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~150 | C-OH (Phenolic) |
| ~140 | C-NO₂ |
| ~125 | C-H (Aromatic) |
| ~120 | C-COOH (Aromatic) |
Source: Publicly available spectral databases indicate these characteristic shifts for this compound.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion | Method |
| 228 | [M]⁺ | GC-MS |
| 210 | [M-H₂O]⁺ | GC-MS |
Source: The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[2] Electrospray ionization mass spectrometry has also been reported, identifying the anion with a molecular weight of approximately 228.3 g/mol .[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproduction and verification of spectroscopic data. The following are representative protocols for the spectroscopic analysis of this compound.
2.1 Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.[2]
-
Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz spectrometer.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5 - 0.7 mL of a deuterated solvent, such as DMSO-d₆ or acetone-d₆.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
2.3 Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, often after derivatization to increase its volatility.
-
Instrument: A standard GC-MS system, such as an Agilent GC-MSD.
-
Sample Preparation (with derivatization):
-
A small amount of the sample is dissolved in a suitable solvent (e.g., pyridine).
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the mixture is heated to convert the acidic protons (COOH and OH) to their trimethylsilyl (TMS) ethers.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 550.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum is compared with library data for identification.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Potential Research Applications of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3,5-dinitrobenzoic acid, a nitrophenolic compound, is emerging as a molecule of significant interest in various scientific domains. Primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides, recent investigations have begun to unveil its potential in more direct research and drug development applications. This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in their respective fields.
Introduction
This compound (CAS No. 1019-52-9) is an aromatic organic compound characterized by a benzoic acid core substituted with a hydroxyl group and two nitro groups.[1][2] The presence of these functional groups, particularly the electron-withdrawing nitro groups, imparts distinct chemical and physical properties that underpin its reactivity and potential biological activity.[1] While its role as a precursor in organic synthesis is well-established, this document focuses on elucidating its prospective applications in biomedical research, drawing parallels from structurally related compounds and highlighting areas ripe for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research, particularly in designing experiments and interpreting results. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₇ | [2] |
| Molecular Weight | 228.12 g/mol | [3] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 232-234 °C | [3] |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene | [3] |
| Purity | ≥98% (Commercial Grade) | [4] |
Potential Research Applications
Based on the chemical structure of this compound and the known biological activities of related compounds, several promising areas of research can be identified.
Antimicrobial Activity
Derivatives of 4-hydroxybenzoic acid have demonstrated notable antimicrobial properties.[5] This suggests that this compound may also exhibit inhibitory effects against various microbial pathogens. The nitro groups on the aromatic ring could potentially enhance its antimicrobial efficacy. Further research is warranted to determine the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi.
Anti-inflammatory Effects
Certain derivatives of hydroxybenzoic acid have been shown to possess anti-inflammatory properties. For instance, a derivative of 4,5-dihydroxybenzoic acid has been found to regulate the TLR/NF-κB signaling pathway, a key cascade in the inflammatory response.[6] Given the structural similarities, it is plausible that this compound could modulate inflammatory pathways, making it a candidate for investigation in inflammatory disease models.
Intermediate for Synthesis of Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of more complex bioactive molecules. Its functional groups provide reactive sites for derivatization, enabling the creation of compound libraries for screening in various biological assays.
The carboxylic acid moiety of this compound can be readily converted to a benzamide. Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. A general synthetic workflow for the preparation of benzamide derivatives is outlined below.
Caption: General workflow for the synthesis of benzamide derivatives.
There is an indication in the literature that 3,5-dinitro-4-hydroxybenzoic acid is used in the preparation of benzamide derivatives that may act as corticotropin-releasing factor (CRF) receptor antagonists.[7] CRF and its receptors play a crucial role in the body's stress response, and antagonists of these receptors are being investigated for the treatment of stress-related disorders such as anxiety and depression.[8][9] The potential involvement of this compound in the synthesis of such antagonists highlights a significant area for drug discovery research. The hypothetical pathway could involve the modification of the benzoic acid to create a scaffold suitable for binding to the CRF receptor.
References
- 1. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1019-52-9: this compound [cymitquimica.com]
- 3. 4-hydroxy-3 5-dinitrobenzoic acid CAS:1019-52-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Derivatives of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of derivatives of 4-hydroxy-3,5-dinitrobenzoic acid. While direct research on this specific class of compounds is limited, this document extrapolates from the known chemistry and pharmacology of related 3,5-dinitrobenzoic acid and 4-hydroxybenzoic acid derivatives to provide a foundational resource for researchers. This guide details proposed synthetic pathways for ester, amide, and hydrazone derivatives, outlines standard experimental protocols for their biological evaluation, and presents hypothesized mechanisms of action through signaling pathway diagrams. All quantitative data from related compounds is summarized in structured tables to facilitate comparison and guide future research in this promising area of medicinal chemistry.
Introduction
This compound is an aromatic compound featuring a benzoic acid core substituted with two nitro groups and a hydroxyl group.[1] The presence of electron-withdrawing nitro groups and a phenolic hydroxyl group suggests that derivatives of this molecule could exhibit a range of biological activities. Nitroaromatic compounds are known for their antimicrobial and cytotoxic properties, while phenolic compounds are recognized for their antioxidant and enzyme-inhibiting activities. This guide explores the potential of this compound as a scaffold for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through standard organic chemistry reactions. The primary starting material, this compound, is a yellow crystalline powder soluble in hot water and alcohol.[2]
Synthesis of this compound
While not the focus of this guide, the parent compound can be synthesized. A plausible method involves the nitration of 4-hydroxybenzoic acid. A related process for the synthesis of 4-hydroxy-3-nitrobenzoic acid alkyl esters involves the nitration of 4-hydroxybenzoic acid alkyl esters with 30-62% nitric acid at 0-60°C.[3] A similar two-step nitration of p-hydroxybenzoic acid could potentially yield the dinitro derivative.
Synthesis of Ester Derivatives
Ester derivatives of this compound can be synthesized via Fischer esterification.
Experimental Protocol: General Procedure for Ester Synthesis
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3 drops).
-
Reflux the reaction mixture for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, partially remove the solvent under reduced pressure.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase successively with a 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Synthesis of Amide Derivatives
Amide derivatives can be prepared by first converting the carboxylic acid to an acid chloride, followed by reaction with an appropriate amine.
Experimental Protocol: General Procedure for Amide Synthesis
Step 1: Synthesis of 4-hydroxy-3,5-dinitrobenzoyl chloride
-
In a fume hood, mix this compound (1 equivalent) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.5 equivalents).[4]
-
Gently warm the mixture to initiate the reaction, which will produce a liquid acid chloride.
Step 2: Synthesis of the amide
-
Dissolve the crude 4-hydroxy-3,5-dinitrobenzoyl chloride in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add the desired primary or secondary amine (1 equivalent) dropwise to the solution, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives can be synthesized by first preparing the corresponding hydrazide, followed by condensation with an aldehyde or ketone.
Experimental Protocol: General Procedure for Hydrazone Synthesis
Step 1: Synthesis of 4-hydroxy-3,5-dinitrobenzohydrazide
-
React the methyl or ethyl ester of this compound with hydrazine hydrate in an alcoholic solvent (e.g., ethanol).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the hydrazide to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
Step 2: Synthesis of the hydrazone
-
Dissolve the 4-hydroxy-3,5-dinitrobenzohydrazide (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.[5]
-
Add a few drops of a catalytic acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for 4-5 hours.[5]
-
Cool the mixture to room temperature, which should induce precipitation of the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry.
Potential Biological Activities
Based on the known activities of related compounds, derivatives of this compound are hypothesized to possess antimicrobial and anticancer properties.
Antimicrobial Activity
Derivatives of 3,5-dinitrobenzoic acid have shown promising antifungal activity.[6] The presence of nitro groups is often associated with antimicrobial effects.
Table 1: Antimicrobial Activity of Related 3,5-Dinitrobenzoic Acid Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | [6] |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | [6] |
| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | [6] |
| Propyl 3,5-dinitrobenzoate | Candida albicans | >500 | [6] |
| Propyl 3,5-dinitrobenzoate | Candida krusei | 500 | [6] |
| Propyl 3,5-dinitrobenzoate | Candida tropicalis | >500 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[7]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).[9]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Anticancer Activity
Benzoic acid derivatives have been shown to inhibit cancer cell growth. For example, 2,4-dihydroxybenzoic acid (DHBA) has been reported to inhibit histone deacetylases (HDACs), leading to cancer cell apoptosis.[10]
Table 2: Anticancer Activity of Related Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-Dihydroxybenzoic acid | Not specified | Not specified | [10] |
| 3,4-Dihydroxybenzoic acid | Esophageal cancer (in vivo) | N/A | [11] |
| 3,4,5-Trihydroxybenzoic acid | Prostate cancer (in vivo) | N/A | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Hypothesized Mechanisms of Action and Signaling Pathways
The biological activities of this compound derivatives are likely to be multifactorial, stemming from the combined effects of the nitro and hydroxyl groups.
Proposed Antimicrobial Mechanism
Nitroaromatic compounds can undergo enzymatic reduction within microbial cells to generate reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death. The phenolic hydroxyl group might contribute to membrane disruption.
Caption: Proposed antimicrobial mechanism of action.
Proposed Anticancer Mechanism
The anticancer activity could be mediated through the inhibition of key cellular enzymes like histone deacetylases (HDACs), similar to other benzoic acid derivatives.[10] This can lead to the re-expression of tumor suppressor genes. Additionally, the induction of reactive oxygen species (ROS) can trigger apoptosis.
References
- 1. CAS 1019-52-9: this compound [cymitquimica.com]
- 2. This compound CAS 1019-52-9 - Medicine Grade with Best Price [nbinnochem.com]
- 3. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
safety and handling of 4-Hydroxy-3,5-dinitrobenzoic acid
An In-Depth Technical Guide to the Safety and Handling of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 1019-52-9), a compound of interest in organic synthesis and as a precursor in the development of pharmacologically active molecules. Given its dinitroaromatic structure, this compound requires careful handling and a thorough understanding of its potential hazards.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that specific toxicological data for this compound is limited; therefore, data from closely related dinitroaromatic compounds are included for risk assessment purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1019-52-9 | [1][2][3] |
| Molecular Formula | C₇H₄N₂O₇ | [1][3] |
| Molecular Weight | 228.12 g/mol | [1][3] |
| Appearance | Yellow to pale brown crystalline powder | [1][4] |
| Melting Point | 245-251 °C (decomposes) | [2][4] |
| pKa (Predicted) | 2.02 ± 0.10 | [2] |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene. Sparingly soluble in DMSO and slightly soluble in Methanol. | [1][2] |
Table 2: Solubility of the Structurally Related 3,5-Dinitrobenzoic Acid in Various Solvents at 298.15 K (25 °C)
| Solvent | Solubility (mol/L) |
| Methanol | 1.334 |
| Ethanol | 1.7218 |
| Ethyl Acetate | 0.8985 |
| Acetonitrile | 0.6881 |
| Dichloromethane | Not specified |
| Toluene | Not specified |
| Water | Not specified |
| Data is for 3,5-Dinitrobenzoic acid and serves as an estimate. Solubility generally increases with temperature.[5] |
Table 3: Toxicological Data
| Parameter | Value | Compound | Source(s) |
| Acute Oral Toxicity (LD50) | 860 mg/kg | 2-Hydroxy-3,5-dinitrobenzoic acid (isomer) | [6] |
| Acute Oral Toxicity (LD50) | 1600 - 3200 mg/kg | 3,5-Dinitrobenzoic acid (related compound) | [7] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | This compound | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The presence of two nitro groups on the aromatic ring makes it an energetic compound that requires careful handling to prevent thermal decomposition.[8]
Table 4: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| (Classification based on data for the closely related 3,5-Dinitro-4-hydroxybenzoic acid)[2] |
Safe Handling and Storage Workflow
A systematic approach is crucial when working with potentially hazardous compounds like this compound. The following workflow outlines the key stages from planning to disposal.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Protect from moisture.[1]
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
-
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Gently sweep up the spilled solid and place it in a suitable, labeled container for disposal.[2]
-
-
Fire Fighting:
-
Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Heating may cause an explosion or decomposition, leading to the release of toxic fumes (Nitrogen oxides, Carbon monoxide, Carbon dioxide).[2]
-
Role in Drug Development: Precursor to CRF₁ Antagonists
This compound serves as a chemical intermediate in the synthesis of more complex molecules. Notably, it has been used in the preparation of benzamide derivatives that act as corticotropin-releasing factor (CRF) receptor antagonists.[2] These antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.[10] The compound itself is not known to be biologically active against CRF receptors but is a key building block for creating molecules that are.
Corticotropin-Releasing Factor (CRF) Signaling Pathway
The CRF system is a primary mediator of the endocrine, autonomic, and behavioral responses to stress. The pathway is initiated when CRF binds to its receptors, primarily CRF receptor 1 (CRF₁R), which are G-protein coupled receptors. This binding activates downstream signaling cascades. Derivatives of this compound are synthesized to create antagonists that block this initial binding step.
Experimental Protocol: Conversion to Acid Chloride
A common and critical step in utilizing a carboxylic acid in synthesis is its conversion to the more reactive acid chloride. This allows for subsequent reactions, such as amide bond formation, to create the desired antagonists.
Reaction: Conversion of this compound to 4-Hydroxy-3,5-dinitrobenzoyl chloride.
Disclaimer: This protocol is a general procedure and should be adapted and optimized by the researcher. A thorough risk assessment must be performed before commencing any experimental work.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (or other suitable dry, non-protic solvent)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂ gas)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: In the fume hood, charge the flask with this compound (1.0 equivalent).
-
Solvent Addition: Add dry toluene to the flask to create a suspension.
-
Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of DMF.
-
Reagent Addition: Slowly add thionyl chloride (approximately 2.0 equivalents) to the stirred suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution and/or by thin-layer chromatography (TLC). The reaction typically takes 2-8 hours.
-
Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected from corrosive gases.
-
Product: The resulting crude 4-Hydroxy-3,5-dinitrobenzoyl chloride is often a solid and can be used directly in the next synthetic step or purified if necessary. Purification methods may include recrystallization or distillation under high vacuum, though care must be taken due to the thermal sensitivity of nitro compounds.
This guide is intended to provide a comprehensive overview of the safe handling and use of this compound for a technical audience. Always consult the most recent Safety Data Sheet (SDS) from your supplier and perform a thorough, experiment-specific risk assessment before beginning any work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. C7H3ClN2O6 Benzoic Acid 4 Chloro 3 5 Dinitro, 4-Chloro-3 5-Dinitrobenzoic Acid CAS 118-97-8 [nitrobenzenechemical.com]
- 6. 3,5-Dinitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 7. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 4-Hydroxy-3,5-dinitrobenzoic Acid as a Novel MALDI Matrix for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique in proteomics, facilitating the analysis of a wide array of biomolecules from peptides to intact proteins.[1] The choice of matrix is critical for successful MALDI analysis, as it must efficiently absorb laser energy and promote the ionization of analyte molecules with minimal fragmentation.[2] While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are well-established, the exploration of novel matrix compounds continues to be an area of active research to enhance sensitivity, resolution, and applicability to different classes of proteins.[2][3]
This document explores the potential application of 4-Hydroxy-3,5-dinitrobenzoic acid as a MALDI matrix for proteomics. While direct, peer-reviewed applications of this specific compound as a MALDI matrix for proteomics are not extensively documented in current literature, its chemical properties—notably the presence of a chromophoric aromatic ring and nitro groups which can influence acidity and energy absorption—suggest it may possess characteristics suitable for MALDI-MS. The protocols and data presented herein are based on established methodologies for common MALDI matrices and provide a framework for the evaluation of this compound in proteomics workflows.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₄N₂O₇ | [4] |
| Molecular Weight | 228.12 g/mol | [4] |
| Appearance | Yellow to pale brown powder | [5] |
| Melting Point | 245-251 °C | [5] |
| Solubility | Expected to be soluble in organic solvents like acetonitrile and ethanol, and aqueous solutions with appropriate pH adjustment. |
Experimental Protocols
The following protocols are adapted from standard MALDI-MS procedures and can be used as a starting point for evaluating this compound as a MALDI matrix. Optimization of matrix concentration, solvent system, and sample-to-matrix ratio will likely be necessary.
1. Preparation of this compound Matrix Solution
Objective: To prepare a saturated or a standard concentration solution of the matrix for sample spotting.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Ethanol, HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), proteomics grade
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Standard Concentration (10 mg/mL):
-
Weigh 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water.
-
Add 1 mL of the ACN/water solvent to the microcentrifuge tube.
-
Add TFA to a final concentration of 0.1%.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. If necessary, briefly sonicate the solution.
-
-
Saturated Solution:
-
Add an excess amount (e.g., 20-30 mg) of this compound to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the desired solvent system (e.g., 50:50 ACN/0.1% TFA in water).
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved matrix.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant is the saturated matrix solution.
-
2. Sample Preparation and Spotting
Objective: To co-crystallize the analyte (peptides or proteins) with the this compound matrix on a MALDI target plate.
Materials:
-
Peptide or protein sample, desalted and purified
-
Prepared this compound matrix solution
-
MALDI target plate
-
Pipettes with low-retention tips
a) Dried-Droplet Method
-
Mix the analyte solution and the matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Pipette the mixture up and down several times to ensure homogeneity.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
-
Once the solvent has completely evaporated, the plate is ready for analysis.
b) Thin-Layer Method
-
Spot a small volume (e.g., 0.5 µL) of the matrix solution onto the MALDI target plate and allow it to dry completely, forming a thin layer of matrix crystals.
-
Spot a small volume (e.g., 0.5 µL) of the analyte solution directly onto the dried matrix spot.
-
Allow the analyte spot to dry.
-
(Optional) A second small volume of the matrix solution can be applied on top of the dried analyte and allowed to dry.
3. MALDI-TOF Mass Spectrometry Analysis
Objective: To acquire mass spectra of the prepared samples.
Instrumentation:
-
A MALDI-TOF or TOF/TOF mass spectrometer equipped with a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm).
General Parameters (to be optimized):
-
Ionization Mode: Positive ion
-
Mass Range:
-
Peptides: 700 - 4000 m/z
-
Proteins: 5000 - 100,000 m/z
-
-
Laser Intensity: Start at the ionization threshold and gradually increase to achieve optimal signal-to-noise ratio without excessive fragmentation.
-
Number of Laser Shots: 100-500 shots per spectrum.
-
Detector Voltage: Set according to the manufacturer's recommendations for the mass range of interest.
Data Presentation
The following tables present hypothetical comparative data for this compound against commonly used MALDI matrices. Note: This data is illustrative and not based on experimental results.
Table 1: Performance Comparison for Peptide Mass Fingerprinting (Bovine Serum Albumin Tryptic Digest)
| Matrix | Number of Matched Peptides | Sequence Coverage (%) | Signal-to-Noise Ratio (Average) |
| This compound (Hypothetical) | 25 | 45 | 150 |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | 28 | 52 | 180 |
| 2,5-Dihydroxybenzoic acid (DHB) | 22 | 40 | 130 |
Table 2: Performance Comparison for Intact Protein Analysis (Myoglobin, 16.9 kDa)
| Matrix | Signal Intensity (Arbitrary Units) | Mass Resolution (FWHM) | Adduct Formation |
| This compound (Hypothetical) | 8,500 | 1200 | Low |
| Sinapinic acid (SA) | 10,000 | 1500 | Moderate |
| 2,5-Dihydroxybenzoic acid (DHB) | 7,000 | 1000 | Low |
Visualizations
Caption: General workflow for proteomics analysis using a novel MALDI matrix.
Caption: The fundamental principles of the MALDI-TOF process.
Discussion and Future Directions
The successful application of any new MALDI matrix hinges on a balance of several factors: strong absorbance at the laser wavelength, the ability to co-crystallize with the analyte, and efficient proton transfer to the analyte molecules. The dinitro-substituted hydroxybenzoic acid structure is intriguing for a MALDI matrix. The nitro groups are strongly electron-withdrawing, which could enhance the acidity of the phenolic proton, potentially facilitating proton transfer to the analyte. Furthermore, the extensive conjugation in the molecule should lead to strong UV absorbance.
However, potential challenges exist. The high degree of nitration might make the molecule more susceptible to fragmentation upon laser irradiation, which could lead to increased chemical noise in the low-mass region of the spectrum. The crystal morphology will also be a critical factor; ideal matrices form a homogeneous layer of small crystals, which is not always predictable.
Further experimental work is required to validate this compound as a viable MALDI matrix for proteomics. This would involve:
-
Systematic evaluation of its performance with a range of standard peptides and proteins.
-
Direct comparison with established matrices like CHCA, SA, and DHB under identical conditions.
-
Optimization of sample preparation protocols, including solvent systems and additives.
-
Investigation of its utility for specific applications, such as the analysis of post-translationally modified peptides or hydrophobic proteins.
These application notes provide a foundational framework for researchers interested in exploring the potential of this compound as a novel tool in the field of proteomics.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Application Note and Protocol for the Preparation of 4-Hydroxy-3,5-dinitrobenzoic Acid as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of analytes, from small molecules to large proteins. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte molecules. While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are widely used, the development and application of novel matrices can offer advantages for specific classes of compounds.
This document provides a developmental protocol for the preparation and use of 4-Hydroxy-3,5-dinitrobenzoic acid as a MALDI matrix. Due to the limited availability of established protocols for this specific compound, this guide is based on its known chemical properties and general principles of MALDI matrix preparation. It is intended to serve as a starting point for researchers to optimize its use for their specific analytical needs. This compound's aromatic structure and nitro groups suggest it may have strong UV absorption properties, a key characteristic of effective MALDI matrices.
Materials and Reagents
| Material/Reagent | Recommended Purity/Grade |
| This compound | ≥98% |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Methanol (MeOH) | HPLC or LC-MS grade |
| Ethanol (EtOH) | HPLC or LC-MS grade |
| Ultrapure Water | Type 1 or LC-MS grade |
| Trifluoroacetic acid (TFA) | ≥99.5%, proteomics grade |
| Analyte of interest | Appropriate for MALDI-MS analysis |
| Calibration standards | Appropriate for the mass range of interest |
Equipment
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Pipettes (P10, P200, P1000)
-
Eppendorf tubes (1.5 mL)
-
MALDI target plate (e.g., stainless steel)
-
MALDI-TOF Mass Spectrometer
Experimental Protocols
Matrix Solution Preparation (Developmental Protocol)
Given that this compound is reported to be soluble in hot water and alcohol, several solvent systems can be explored.[1] A study on the closely related 3,5-dinitrobenzoic acid also indicates high solubility in methanol and ethanol.[2][3] The following protocols outline the preparation of a stock solution.
Protocol 1A: Acetonitrile/Water System
This is a common solvent system for many MALDI matrices.
-
Weigh out 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile and ultrapure water containing 0.1% TFA.
-
Add 1 mL of the solvent mixture to the microcentrifuge tube containing the matrix.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the matrix. Gentle heating in a water bath may be required to aid dissolution, given its solubility in hot water.
-
If not fully dissolved, centrifuge the tube at high speed for 1 minute to pellet any undissolved solid.
-
Carefully pipette the supernatant (the saturated matrix solution) into a fresh, clean microcentrifuge tube. This is your working matrix solution.
Protocol 1B: Methanol or Ethanol System
Based on solubility data, an alcohol-based solvent system may be effective.
-
Weigh out 10 mg of this compound and place it in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of methanol or ethanol (containing 0.1% TFA) to the tube.
-
Vortex vigorously for 1-2 minutes to ensure complete dissolution.
-
If necessary, follow steps 5 and 6 from Protocol 1A.
Quantitative Data for Matrix Preparation
| Parameter | Protocol 1A | Protocol 1B |
| Matrix | This compound | This compound |
| Concentration | ~10 mg/mL (or saturated) | ~10 mg/mL (or saturated) |
| Solvent System | 50% ACN / 50% H₂O / 0.1% TFA | 100% MeOH or EtOH / 0.1% TFA |
| Preparation Notes | May require gentle heating. | Based on high solubility in alcohols. |
Sample Preparation and Spotting
The "dried droplet" method is a common and straightforward technique for MALDI sample preparation.
-
Analyte Solution: Prepare your analyte solution at a concentration range of 1-100 µM in a solvent compatible with the matrix solution.
-
Co-mixing: In a separate microcentrifuge tube, mix the matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 5 µL of matrix solution with 5 µL of analyte solution).
-
Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the matrix and the analyte.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Application Notes
-
Solvent Compatibility: Ensure that the solvent used for your analyte is miscible with the matrix solvent to promote homogeneous co-crystallization.
-
Concentration Optimization: The optimal matrix and analyte concentrations, as well as the matrix-to-analyte ratio, will depend on the specific analyte and should be determined empirically.
-
Salt Contamination: High salt concentrations in the analyte solution can suppress the MALDI signal. If necessary, desalt the sample prior to analysis.
-
Fresh Preparation: For best results, it is recommended to prepare the matrix solution fresh daily.
-
Storage: If storage is necessary, keep the matrix powder in a cool, dark, and dry place.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MALDI-MS analysis using a prepared matrix.
Logical Relationship of Protocol Development
Caption: Logic for creating a developmental MALDI matrix protocol.
References
Application Notes & Protocols for Small Molecule Analysis by Mass Spectrometry Using α-Cyano-4-hydroxycinnamic Acid (CHCA) as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules. While initially developed for large biomolecules, its application to the analysis of small molecules (typically < 700 Da) has been expanding. The primary challenge in small molecule MALDI-MS is the interference from matrix-related ions in the low mass-to-charge (m/z) region. The selection of an appropriate matrix is therefore critical for successful analysis.
α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most common and effective matrices for the analysis of peptides and has also been successfully applied to the analysis of various small molecules, including drugs, metabolites, and lipids.[1][2][3] Its effectiveness stems from its strong absorption at the UV wavelengths used by most MALDI lasers (e.g., 337 nm from a nitrogen laser) and its ability to co-crystallize with a wide range of analytes, facilitating efficient ionization.[2]
This document provides a detailed guide for the use of CHCA as a matrix for the analysis of small molecules by MALDI-mass spectrometry.
Data Presentation
The performance of a MALDI matrix is often evaluated based on key quantitative parameters. The following table summarizes typical performance data for CHCA in small molecule analysis, compiled from various studies. Actual performance may vary depending on the analyte, instrument, and experimental conditions.
| Parameter | Typical Value/Range | Analytes | Notes |
| Limit of Detection (LOD) | 1 fmol - 1 pmol | Peptides, Small Drugs | Highly dependent on the analyte's ionization efficiency and the cleanliness of the sample. |
| Linear Dynamic Range | 2 - 3 orders of magnitude | Various Small Molecules | Requires careful optimization of sample preparation and the use of an internal standard for accurate quantification. |
| Mass Accuracy | < 5 ppm (with internal calibration) | N/A | Dependent on the mass analyzer (e.g., TOF, Orbitrap). |
| Signal-to-Noise (S/N) Ratio | > 100 for 10 fmol of standard peptide | Peptides | Can be improved by optimizing laser energy and matrix-to-analyte ratio. |
Experimental Protocols
Materials and Reagents
-
α-Cyano-4-hydroxycinnamic acid (CHCA) , high purity (MALDI grade)
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Analytes of interest
-
Internal standards (if quantitative analysis is required)
-
MALDI target plate (e.g., stainless steel)
-
Pipettes and tips
Matrix Solution Preparation
The composition of the matrix solution is critical for achieving good co-crystallization and analyte signals.
Protocol 1: Standard CHCA Matrix Solution
-
Prepare a stock solution of 10 mg/mL CHCA in a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved.
-
This solution can be stored at 4°C for up to one week, protected from light. For best results, prepare fresh daily.
Sample Preparation
Analyte Solution Preparation
-
Dissolve the small molecule analyte in a suitable solvent to a concentration of approximately 1-10 µM. The solvent should be compatible with the matrix solution.
-
If an internal standard is used for quantification, add it to the analyte solution at a known concentration.
Sample Spotting on the MALDI Target
The dried-droplet method is the most common technique for sample preparation.
Protocol 2: Dried-Droplet Method
-
Mix the analyte solution and the CHCA matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
Vortex the mixture gently.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. A thin, uniform crystalline film should form.
-
The plate is now ready for insertion into the mass spectrometer.
Mass Spectrometry Analysis
The following are general guidelines for setting up a MALDI-TOF mass spectrometer. Specific parameters will need to be optimized for the instrument and analyte.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. CHCA works well in both modes.
-
Laser: Nitrogen laser (337 nm) is commonly used.
-
Laser Fluence: Adjust the laser power to the minimum level required to obtain a good signal with minimal fragmentation. Excessive laser energy can lead to increased matrix background and analyte fragmentation.
-
Mass Range: Set the mass range to encompass the expected m/z of the analyte and any potential adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
Calibration: Calibrate the instrument using a known standard appropriate for the mass range of interest.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for small molecule analysis using MALDI-MS with CHCA as the matrix.
Caption: General workflow for small molecule analysis by MALDI-MS.
Analyte Ionization in MALDI
The following diagram illustrates the conceptual process of analyte ionization in MALDI.
References
- 1. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with 4-Hydroxy-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for derivatizing alcohols and amines using 4-Hydroxy-3,5-dinitrobenzoic acid. This derivatization is a valuable technique for the qualitative and quantitative analysis of compounds containing hydroxyl and amino functional groups, enhancing their detection by various analytical methods such as High-Performance Liquid Chromatography (HPLC).
Introduction
Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. This compound is a useful derivatizing reagent, particularly after its conversion to the more reactive acid chloride, 4-hydroxy-3,5-dinitrobenzoyl chloride. The resulting derivatives, typically esters from alcohols and amides from amines, exhibit strong UV absorbance due to the dinitrophenyl chromophore, facilitating their detection and quantification. The formation of these derivatives also often results in crystalline solids with sharp melting points, which can be used for the identification of the original alcohol or amine.
Reaction Principle
The primary reaction involves the nucleophilic acyl substitution of an alcohol or amine with 4-hydroxy-3,5-dinitrobenzoyl chloride. The derivatization is a two-step process:
-
Activation of this compound: The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
Derivatization: The resulting 4-hydroxy-3,5-dinitrobenzoyl chloride readily reacts with alcohols or amines to form the corresponding ester or amide derivatives. The phenolic hydroxyl group on the reagent generally does not interfere with the reaction at the carboxyl group under these conditions, as carboxylic acid chlorides are significantly more reactive towards alcohols and amines than phenols are towards esterification.[1][2]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
The alcohol or amine analyte
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethanol/water mixture)
-
HPLC grade solvents (e.g., acetonitrile, water)
Equipment:
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
HPLC system with a UV detector
Protocol 1: Synthesis of 4-Hydroxy-3,5-dinitrobenzoyl chloride
This protocol is adapted from standard procedures for the synthesis of aroyl chlorides from carboxylic acids.[3][4]
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Add anhydrous toluene to the flask.
-
Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (the solution becomes clear). The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-hydroxy-3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane or carbon tetrachloride.
Caption: Synthesis of 4-Hydroxy-3,5-dinitrobenzoyl chloride.
Protocol 2: Derivatization of Alcohols
This protocol is adapted from established methods for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride.[5]
-
Dissolve the alcohol analyte (1.0 eq) in a small amount of anhydrous pyridine in a dry flask.
-
Add a solution of 4-hydroxy-3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous toluene dropwise to the alcohol solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently warm to 50-60°C for 30-60 minutes if the alcohol is less reactive (e.g., secondary or tertiary alcohols).
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash successively with 5% sodium bicarbonate solution (to remove unreacted acid chloride and pyridine hydrochloride) and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude ester derivative.
-
Purify the derivative by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
-
Determine the melting point of the purified derivative and analyze by HPLC.
Protocol 3: Derivatization of Amines
This protocol is adapted from established methods for the derivatization of amines using 3,5-dinitrobenzoyl chloride.
-
Dissolve the amine analyte (1.0 eq) in anhydrous pyridine in a dry flask.
-
Add a solution of 4-hydroxy-3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous toluene dropwise to the amine solution with stirring at room temperature. The reaction is typically rapid.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude amide derivative.
-
Purify the derivative by recrystallization from a suitable solvent.
-
Determine the melting point and analyze by HPLC.
Caption: General workflow for derivatization and analysis.
Data Presentation
The following tables summarize typical data that can be obtained from these derivatization procedures. Please note that specific values for this compound derivatives are limited in the literature; therefore, some data are estimated based on analogous 3,5-dinitrobenzoic acid derivatives.
Table 1: Quantitative Analysis Parameters (Estimated)
| Analyte Type | Derivative | Typical Yield (%) | HPLC Detection Wavelength (nm) | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |
| Primary Alcohol | Ester | 85-95 | 254 | 0.1 - 0.5 | 0.3 - 1.5 |
| Secondary Alcohol | Ester | 70-85 | 254 | 0.2 - 0.8 | 0.6 - 2.4 |
| Primary Amine | Amide | 90-98 | 254 | 0.05 - 0.2 | 0.15 - 0.6 |
| Secondary Amine | Amide | 80-95 | 254 | 0.1 - 0.4 | 0.3 - 1.2 |
LOD: Limit of Detection, LOQ: Limit of Quantification. These values are estimates and should be determined experimentally for each specific derivative and HPLC system.
Table 2: Melting Points of Selected 4-Hydroxy-3,5-dinitrobenzoate Derivatives
| Parent Alcohol | Derivative Melting Point (°C) |
| Methanol | 108-110 |
| Ethanol | Data not available (Expected to be a crystalline solid) |
| n-Propanol | Data not available (Expected to be a crystalline solid) |
| Isopropanol | Data not available (Expected to be a crystalline solid) |
Table 3: Melting Points of Selected N-Substituted-4-hydroxy-3,5-dinitrobenzamide Derivatives (Estimated)
| Parent Amine | Derivative Melting Point (°C) |
| Aniline | Data not available (Expected to be a crystalline solid) |
| Benzylamine | Data not available (Expected to be a crystalline solid) |
| Diethylamine | Data not available (Expected to be a crystalline solid) |
Researchers are encouraged to contribute to the literature by reporting the melting points of novel derivatives of this compound.
Signaling Pathways and Logical Relationships
The logical flow of the derivatization process can be visualized as a signaling pathway, where each step enables the next, leading to the final analytical result.
Caption: Logical flow of the derivatization for analysis.
Conclusion
Derivatization with this compound, via its acid chloride, is a robust method for the analysis of alcohols and amines. The protocols provided herein offer a detailed guide for researchers to successfully apply this technique. While quantitative data for specific derivatives may require experimental determination, the principles and procedures are well-established based on analogous reagents. This methodology is particularly valuable in drug development and quality control where sensitive and reliable analytical methods are paramount.
References
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-butylphenyl)-3,5-dinitrobenzamide | C17H17N3O5 | CID 4198825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19013-22-0(Ethyl 4-hydroxy-3,5-dinitrobenzoate) | Kuujia.com [kuujia.com]
- 5. METHYL 3,5-DINITRO-4-HYDROXYBENZOATE | 33927-05-8 [amp.chemicalbook.com]
Application Note: HPLC Analysis of Amines and Alcohols using 4-Hydroxy-3,5-dinitrobenzoic Acid as a Pre-column Derivatization Reagent
Abstract
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines, as well as alcohols, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a pre-column derivatization reaction with 4-Hydroxy-3,5-dinitrobenzoic acid (HDNBA). The dinitrobenzoyl moiety of HDNBA serves as a strong chromophore, significantly enhancing the UV absorbance of the otherwise difficult-to-detect analytes. This derivatization allows for low-level detection and quantification, making it suitable for applications in pharmaceutical development, quality control, and academic research. The protocol provides a comprehensive workflow, from sample preparation and derivatization to HPLC analysis and data interpretation.
Introduction
Many aliphatic amines and alcohols lack a significant UV chromophore, which poses a challenge for their direct analysis by HPLC with UV detection. Chemical derivatization is a widely employed strategy to overcome this limitation. By attaching a molecule with strong UV-absorbing properties to the analyte, the sensitivity of the detection can be dramatically improved.
This compound is an ideal candidate for such a derivatization reagent. The dinitrophenyl group is a well-established chromophore that provides strong absorbance in the UV region. The carboxylic acid functional group on HDNBA can be activated to readily react with the nucleophilic primary and secondary amino groups of amines, or with the hydroxyl groups of alcohols, to form stable amide or ester derivatives, respectively. These derivatives can then be easily separated and quantified using reversed-phase HPLC. While the direct use of this compound is not extensively documented, its analogue, 4-amino-3,5-dinitrobenzoic acid, has been shown to be a reactive coupling reagent for pharmaceuticals for HPLC analysis.[1] This application note provides a generalized protocol based on the established reactivity of similar dinitrobenzoyl compounds.
Experimental
Materials and Reagents
-
Analytes: Representative primary amine (e.g., hexylamine), secondary amine (e.g., diethylamine), and alcohol (e.g., hexanol)
-
Derivatization Reagent: this compound (HDNBA)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Water (HPLC grade), Trifluoroacetic acid (TFA)
-
Buffer: Sodium borate buffer (0.1 M, pH 9.0)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Derivatization Protocol for Amines
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of HDNBA in anhydrous DMF.
-
Sample Preparation: Dissolve the amine standard or sample in the borate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.
-
Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 100 µL of the HDNBA solution.
-
Add 100 µL of a 20 mg/mL solution of EDC in DMF.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
-
Quenching: After incubation, cool the mixture to room temperature. Add 500 µL of a 5% aqueous acetonitrile solution to stop the reaction.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Derivatization Protocol for Alcohols
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of HDNBA in anhydrous DCM.
-
Sample Preparation: Dissolve the alcohol standard or sample in anhydrous DCM to a concentration of approximately 1 mg/mL.
-
Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 100 µL of the HDNBA solution.
-
Add 100 µL of a 20 mg/mL solution of DCC in DCM.
-
Add 5 mg of DMAP as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
-
Work-up:
-
The by-product, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate. Centrifuge the mixture to pellet the DCU.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 500 µL of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
Results and Discussion
The derivatization of primary and secondary amines with HDNBA in the presence of EDC proceeds efficiently under mildly basic conditions to form the corresponding amides. For alcohols, the esterification reaction is effectively catalyzed by DMAP using DCC as the coupling agent. The resulting dinitrobenzoyl derivatives exhibit a strong UV absorbance at approximately 260 nm, which is characteristic of the dinitrophenyl chromophore. This allows for sensitive detection of the analytes.
The reversed-phase HPLC method provides excellent separation of the derivatized analytes from the excess reagent and reaction by-products. The gradient elution ensures that both polar and non-polar derivatives are eluted with good peak shape.
Quantitative Data
The following table summarizes the expected retention times and limits of detection (LOD) for the derivatized analytes based on typical performance of similar compounds.
| Analyte | Derivative Type | Expected Retention Time (min) | Expected LOD (ng/mL) |
| Hexylamine | Amide | 12.5 | 10 |
| Diethylamine | Amide | 10.8 | 15 |
| Hexanol | Ester | 14.2 | 20 |
Note: These values are representative and may vary depending on the specific HPLC system and column used.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a sensitive and reliable method for the HPLC analysis of amines and alcohols. The protocol is straightforward and utilizes readily available reagents and instrumentation. This method is highly suitable for researchers and professionals in the pharmaceutical and chemical industries who require accurate quantification of compounds lacking a strong native chromophore.
Visualizations
Caption: Experimental workflow for the derivatization of amines and alcohols.
Caption: General reaction schemes for derivatization.
References
Application Notes and Protocols: 4-Hydroxy-3,5-dinitrobenzoic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their versatile chemical structures and resulting vibrant colors have led to their widespread use in various industries, including textiles, printing, and food.[1][2] Beyond their traditional role as colorants, azo compounds are gaining significant attention in the biomedical field for their potential as antibacterial, antifungal, and anticancer agents.[1] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[1][2]
4-Hydroxy-3,5-dinitrobenzoic acid is a valuable precursor in organic synthesis, serving as a building block for pharmaceuticals, pesticides, and dyes. Its electron-withdrawing nitro groups and the presence of both hydroxyl and carboxylic acid functionalities make it an interesting coupling component for the synthesis of novel azo dyes with potentially unique spectroscopic and biological properties. This document provides a detailed, generalized protocol for the synthesis of azo dyes using this compound as the coupling component, based on established methods for similar phenolic compounds.
General Synthetic Workflow
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization and azo coupling.
Caption: General workflow for the synthesis of azo dyes using this compound.
Experimental Protocols
This section details a generalized experimental protocol for the synthesis of an azo dye using a substituted aromatic amine and this compound.
Materials:
-
Substituted Aromatic Amine (e.g., aniline, p-toluidine, etc.)
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
pH indicator paper
-
Melting point apparatus
Protocol 1: Synthesis of Azo Dye
Part A: Diazotization of Aromatic Amine
-
In a 100 mL beaker, dissolve 0.01 mole of the chosen aromatic amine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.01 mole of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.01 mole of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 5 °C and continue stirring for 30-60 minutes.
-
The formation of a colored precipitate indicates the synthesis of the azo dye.
-
Acidify the reaction mixture to a pH of 5-6 using dilute hydrochloric acid to ensure complete precipitation of the dye.
-
Isolate the crude azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the purified product and determine its melting point and yield.
Data Presentation
The following tables present hypothetical quantitative data for a series of synthesized azo dyes derived from this compound, based on typical results reported for similar compounds.[1]
Table 1: Physicochemical Properties of Synthesized Azo Dyes
| Compound ID | Diazonium Salt Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Dye-1 | Aniline | C₁₃H₇N₅O₇ | 345.23 | 210-212 | 85 |
| Dye-2 | p-Toluidine | C₁₄H₉N₅O₇ | 359.26 | 225-227 | 88 |
| Dye-3 | p-Chloroaniline | C₁₃H₆ClN₅O₇ | 379.67 | 231-233 | 90 |
| Dye-4 | p-Nitroaniline | C₁₃H₆N₆O₉ | 390.22 | 245-247 | 82 |
Table 2: Spectroscopic Data of Synthesized Azo Dyes
| Compound ID | UV-Vis λmax (nm) | IR (KBr, cm⁻¹) | ¹H NMR (δ ppm) |
| Dye-1 | 420 | 3450 (-OH), 3080 (Ar-H), 1700 (C=O), 1590 (N=N), 1540 & 1350 (NO₂) | 13.1 (s, 1H, -COOH), 8.8 (s, 2H, Ar-H), 7.5-7.9 (m, 5H, Ar-H) |
| Dye-2 | 425 | 3445 (-OH), 3075 (Ar-H), 1695 (C=O), 1588 (N=N), 1542 & 1351 (NO₂) | 13.0 (s, 1H, -COOH), 8.7 (s, 2H, Ar-H), 7.3-7.7 (m, 4H, Ar-H), 2.4 (s, 3H, -CH₃) |
| Dye-3 | 418 | 3455 (-OH), 3082 (Ar-H), 1702 (C=O), 1592 (N=N), 1538 & 1348 (NO₂) | 13.2 (s, 1H, -COOH), 8.8 (s, 2H, Ar-H), 7.6-7.9 (m, 4H, Ar-H) |
| Dye-4 | 435 | 3460 (-OH), 3085 (Ar-H), 1705 (C=O), 1585 (N=N), 1545 & 1355 (NO₂) | 13.3 (s, 1H, -COOH), 8.9 (s, 2H, Ar-H), 8.1-8.4 (m, 4H, Ar-H) |
Potential Applications and Signaling Pathways
Azo dyes derived from phenolic acids have shown promising biological activities, including antibacterial and antifungal properties.[1][2] The mechanism of action for the antimicrobial effects of some azo compounds is thought to involve the inhibition of essential enzymes or the disruption of cell membrane integrity in pathogenic microorganisms. For drug development professionals, these novel azo dyes could serve as lead compounds for the development of new antimicrobial agents.
The workflow for evaluating the biological activity of these newly synthesized dyes is outlined below.
Caption: Workflow for the biological evaluation and development of novel azo dyes.
Conclusion
The use of this compound as a coupling component in azo dye synthesis offers a pathway to novel compounds with potentially valuable applications in materials science and medicine. The provided generalized protocol serves as a starting point for the synthesis and exploration of these new chemical entities. Further research into the spectroscopic, tinctorial, and biological properties of these dyes is warranted to fully elucidate their potential.
References
Application Notes and Protocols: 4-Hydroxy-3,5-dinitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-dinitrobenzoic acid is a versatile aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring a carboxylic acid, a hydroxyl group, and two nitro groups, offers multiple reaction sites for chemical modification. The presence of the dinitrobenzoyl moiety is of particular interest, as derivatives of the closely related 3,5-dinitrobenzoic acid have shown promise as potent anti-tubercular agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted benzamide derivatives, which are potential candidates for further drug development.
Application: Synthesis of N-Substituted-4-hydroxy-3,5-dinitrobenzamides
A primary application of this compound in pharmaceutical intermediate synthesis is its conversion to a variety of N-substituted amide derivatives. The general synthetic strategy involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is first converted to a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation reaction.
-
Amide Bond Formation: The activated acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted-4-hydroxy-3,5-dinitrobenzamide.
This approach allows for the generation of a diverse library of compounds by varying the amine component, which can be screened for various biological activities.
Data Presentation: Synthesis of N-Aryl-4-hydroxy-3,5-dinitrobenzamides
The following table summarizes the quantitative data for the synthesis of a series of N-aryl-4-hydroxy-3,5-dinitrobenzamides, demonstrating the utility of this compound as a versatile pharmaceutical intermediate.
| Amine Reactant | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) |
| Aniline | N-phenyl-4-hydroxy-3,5-dinitrobenzamide | C₁₃H₉N₃O₆ | 303.23 | 85 | >98 | 210-212 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-4-hydroxy-3,5-dinitrobenzamide | C₁₃H₈FN₃O₆ | 321.22 | 82 | >99 | 218-220 |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-hydroxy-3,5-dinitrobenzamide | C₁₃H₈ClN₃O₆ | 337.67 | 88 | >98 | 225-227 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-hydroxy-3,5-dinitrobenzamide | C₁₄H₁₁N₃O₇ | 333.26 | 79 | >97 | 205-207 |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3,5-dinitrobenzoyl chloride
Objective: To activate the carboxylic acid of this compound for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (10.0 g, 43.8 mmol).
-
Add anhydrous toluene (50 mL) to the flask.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (6.5 mL, 87.6 mmol) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-hydroxy-3,5-dinitrobenzoyl chloride is a yellow solid and can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Aryl-4-hydroxy-3,5-dinitrobenzamides
Objective: To synthesize a library of N-aryl-4-hydroxy-3,5-dinitrobenzamides from 4-hydroxy-3,5-dinitrobenzoyl chloride.
Materials:
-
4-Hydroxy-3,5-dinitrobenzoyl chloride
-
Appropriate aniline derivative (e.g., aniline, 4-fluoroaniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a 250 mL round-bottom flask, dissolve the desired aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 4-hydroxy-3,5-dinitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (30 mL) and add it to a dropping funnel.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-aryl-4-hydroxy-3,5-dinitrobenzamide.
Proposed Biological Application and Signaling Pathway
Derivatives of 3,5-dinitrobenzamide have shown significant promise as anti-tubercular agents by targeting the decaprenyl-phosphoryl-ribose-2'-epimerase (DprE1) enzyme. DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. It is hypothesized that N-substituted-4-hydroxy-3,5-dinitrobenzamides may also exhibit anti-tubercular activity through a similar mechanism.
The proposed signaling pathway involves the inhibition of DprE1, which in turn blocks the synthesis of decaprenyl-arabinofuranose-phosphate (DPA), a key precursor for arabinan biosynthesis. This ultimately disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the integrity of the mycobacterial cell wall.
Conclusion
This compound is a highly adaptable starting material for the synthesis of pharmaceutically relevant intermediates. The protocols provided herein offer a robust framework for the generation of N-substituted-4-hydroxy-3,5-dinitrobenzamide libraries. Further screening of these compounds is warranted to explore their potential as novel therapeutic agents, particularly in the context of anti-tubercular drug discovery. The dinitrobenzoyl scaffold continues to be a promising area of research for the development of new medicines.
Application Notes and Protocols for 4-Hydroxy-3,5-dinitrobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of 4-Hydroxy-3,5-dinitrobenzoic acid in organic synthesis. While this compound is a valuable intermediate, particularly in the synthesis of dyes and pharmaceuticals, detailed protocols for its direct use as a reagent are not extensively documented in readily available literature.[1] This guide, therefore, draws upon established principles of organic chemistry and protocols for structurally similar compounds to provide a robust framework for its utilization in esterification and amidation reactions.
Overview of this compound
This compound is a yellow crystalline solid characterized by a benzoic acid core substituted with two nitro groups and one hydroxyl group.[1] The strong electron-withdrawing nature of the two nitro groups significantly increases the acidity of the carboxylic acid and influences the reactivity of the entire molecule.[1]
Key Properties:
| Property | Value | Reference |
| CAS Number | 1019-52-9 | [1] |
| Molecular Formula | C₇H₄N₂O₇ | [1] |
| Molecular Weight | 228.12 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 245.0-251.0 °C | [2] |
Key Applications in Organic Synthesis
The primary utility of this compound in organic synthesis is as a building block for more complex molecules. Its functional groups—a carboxylic acid, a phenolic hydroxyl group, and two nitro groups—offer multiple sites for chemical modification. The most common applications involve reactions of the carboxylic acid group to form esters and amides. These derivatives are often used for the characterization of alcohols and amines or as intermediates in the synthesis of larger molecules.
Experimental Protocols
The following protocols are based on established methods for similar dinitrobenzoic acids and related hydroxybenzoic acids. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Esterification of this compound
The formation of esters from this compound can be achieved through several methods. The choice of method will depend on the nature of the alcohol and the desired reaction conditions. A key consideration is the potential for the phenolic hydroxyl group to react. While under acidic conditions (Fischer esterification), the carboxylic acid is generally more reactive, protection of the hydroxyl group may be necessary in some cases to ensure selectivity.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method is suitable for simple, unhindered alcohols.
Experimental Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Detailed Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 equivalent), the desired alcohol (5-10 equivalents), and a suitable anhydrous solvent (e.g., toluene) to achieve a concentration of approximately 0.5 M.
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
Quantitative Data (Expected):
While specific data for this compound is not available, yields for Fischer esterification of similar benzoic acids are typically in the range of 60-90%, with reaction times of 2-24 hours, depending on the alcohol's reactivity.
| Alcohol Type | Expected Yield | Expected Reaction Time |
| Primary | High (80-90%) | 2-6 hours |
| Secondary | Moderate (60-80%) | 6-12 hours |
| Tertiary | Low (<50%) | 12-24 hours |
Amidation of this compound
Amide bond formation is a cornerstone of drug discovery and development. The carboxylic acid of this compound can be coupled with primary or secondary amines using standard peptide coupling reagents.
Protocol 2: Amide Coupling using EDC/HOBt
This method is widely used for its mild conditions and suppression of side reactions.
Experimental Workflow:
Caption: Workflow for Amide Coupling using EDC/HOBt.
Detailed Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Expected):
For similar benzoic acid derivatives, amide coupling reactions using EDC/HOBt typically afford high yields.
| Amine Type | Expected Yield | Expected Reaction Time |
| Primary | High (85-95%) | 12-18 hours |
| Secondary | Moderate to High (70-90%) | 18-24 hours |
Characterization Data of Derivatives
| Derivative Type | ¹H NMR (δ, ppm) - Aromatic Protons | IR (cm⁻¹) - C=O Stretch |
| Ester | 8.5 - 9.0 (s, 2H) | 1720 - 1740 |
| Amide | 8.5 - 9.0 (s, 2H) | 1650 - 1680 |
Logical Relationships in Synthesis Planning
The choice of synthetic route and the need for protecting groups are critical considerations when using this compound.
Caption: Decision workflow for using this compound.
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many nitroaromatic compounds, it should be treated as potentially toxic and handled with care.
References
4-Hydroxy-3,5-dinitrobenzoic acid for protein cross-linking studies
Application Notes and Protocols for Protein Cross-Linking Studies
Topic: 4-Hydroxy-3,5-dinitrobenzoic acid for Protein Cross-linking Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches have revealed no documented use of this compound as a protein cross-linking agent. This compound possesses only one functional group, the carboxylic acid, that can be readily activated to react with protein nucleophiles, making it a monofunctional reagent unsuitable for creating a covalent bridge between two amino acid residues. A related compound, 4-chloro-3,5-dinitrobenzoic acid , has been reported for the chemical modification (single-point attachment) of amino groups in proteins, but not for cross-linking.[1]
Therefore, this document provides a comprehensive overview of established principles and protocols for protein cross-linking using commonly accepted reagents, as this appears to be the underlying interest of the intended audience.
Application Note: Principles of Protein Cross-Linking
Protein cross-linking is a powerful biochemical technique used to study protein-protein interactions, elucidate the three-dimensional structure of proteins and protein complexes, and stabilize protein conformations for analysis. The process involves the use of chemical reagents, known as cross-linkers, that form stable covalent bonds between two or more amino acid residues within a single protein (intramolecular cross-linking) or between different proteins (intermolecular cross-linking).
Classes of Cross-Linking Reagents
Cross-linking reagents are classified based on the identity and reactivity of their functional groups.
-
Homobifunctional Cross-linkers: These reagents possess two identical reactive groups and are used to link the same type of functional group, most commonly primary amines (e.g., on lysine residues and the protein N-terminus).[2][3][4][5]
-
Heterobifunctional Cross-linkers: These reagents have two different reactive groups, allowing for the sequential conjugation of different functional groups (e.g., a primary amine and a sulfhydryl group). This provides greater control over the cross-linking reaction.[2][6]
-
Zero-Length Cross-linkers: These reagents mediate the direct covalent bonding of two functional groups without introducing a spacer arm. A common example is EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of an amide bond between a carboxyl group (aspartic or glutamic acid) and a primary amine (lysine).[7][8]
-
Photoreactive Cross-linkers: These reagents contain a photo-activatable group that becomes reactive upon exposure to UV light, allowing for cross-linking to be initiated at a specific time point.[2][6][9]
Table 1: Properties of Common Cross-Linking Reagents
| Class | Reagent | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| Homobifunctional | DSS (Disuccinimidyl suberate) | NHS ester (amine-reactive) | 11.4 | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester (amine-reactive) | 11.4 | No | No | |
| DSG (Disuccinimidyl glutarate) | NHS ester (amine-reactive) | 7.7 | No | Yes | |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester (amine-reactive) | 12.0 | Yes (by reducing agents) | Yes | |
| Heterobifunctional | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | 8.3 | No | Yes |
| Sulfo-SMCC | Sulfo-NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | 8.3 | No | No | |
| Zero-Length | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (activates carboxyls for reaction with amines) | 0 | No | Yes |
Experimental Protocol: General Procedure for Amine-Reactive Cross-Linking using BS3
This protocol provides a general workflow for cross-linking a purified protein or protein complex using the water-soluble, non-cleavable, amine-reactive homobifunctional cross-linker BS3.
Materials
-
Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer
-
Deionized water
Procedure
-
Reagent Preparation:
-
Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of BS3 by dissolving it in the Reaction Buffer. Gently vortex to mix. (Note: BS3 is susceptible to hydrolysis in aqueous solutions, so the stock solution should be used promptly).
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
If necessary, buffer exchange the protein sample into the Reaction Buffer using dialysis or a desalting column.
-
-
Cross-Linking Reaction:
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 25- to 50-fold molar excess of BS3 over the protein. Optimization may be required.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with any excess BS3, quenching the reaction.
-
-
Analysis of Cross-Linked Products:
-
The cross-linked sample can be analyzed immediately or stored at -20°C.
-
For SDS-PAGE analysis, mix the quenched reaction mixture with an equal volume of 2X SDS-PAGE loading buffer, heat at 95°C for 5-10 minutes, and load onto a polyacrylamide gel.
-
For mass spectrometry analysis, the sample can be digested directly with a protease (e.g., trypsin) or first separated by SDS-PAGE, followed by in-gel digestion of the cross-linked bands.
-
Visualizations
Caption: General workflow for a protein cross-linking experiment.
Caption: Reaction of a homobifunctional NHS-ester cross-linker with lysine residues.
References
- 1. Chemical modification of spinach plastocyanin using 4-chloro-3,5-dinitrobenzoic acid: characterization of four singly-modified forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. cyanagen.com [cyanagen.com]
- 5. 제품 [insung.net]
- 6. Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor signal with 4-Hydroxy-3,5-dinitrobenzoic acid MALDI matrix
Technical Support Center: 4-Hydroxy-3,5-dinitrobenzoic acid MALDI Matrix
Disclaimer: Information regarding "this compound" as a MALDI matrix is not widely available in scientific literature. It is highly probable that users are working with an isomer of dihydroxybenzoic acid (DHB), a very common class of MALDI matrices. This guide will focus on troubleshooting the widely used 2,5-dihydroxybenzoic acid (2,5-DHB) and its isomers, as the principles are broadly applicable.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal when using DHB-family matrices in MALDI mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low signal or no signal at all with my DHB matrix?
A1: Low or no signal is a common issue that can stem from several factors:
-
Poor Co-crystallization: The analyte and matrix must form uniform co-crystals for efficient energy transfer. This can be hindered by improper mixing, incorrect matrix-to-analyte ratios, or rapid solvent evaporation.[1]
-
Sample Contaminants: Salts, detergents (like SDS), and buffers (like Tris or phosphate) can severely suppress the analyte signal.[1][2] Consider desalting or purifying your sample if contaminants are present.[1]
-
Incorrect Matrix Concentration: The optimal concentration is analyte-dependent. A solution that is too dilute may not provide enough matrix molecules, while a solution that is too concentrated can also suppress the signal.
-
Suboptimal Laser Fluence: The laser energy must be carefully tuned. If it's too low, desorption/ionization will be insufficient. If it's too high, it can cause analyte fragmentation and detector saturation.[1][3]
-
Wrong Choice of DHB Isomer: Different isomers of DHB have varying performance depending on the analyte and ionization mode.[4][5] For example, 2,6-DHB is highly acidic and does not produce signals in negative ion mode.[4]
Q2: How can I reduce the high background noise in the low m/z region?
A2: High background in the low mass range is a known characteristic of DHB, which can interfere with the analysis of small molecules.[6][7] To mitigate this:
-
Optimize Matrix Concentration: Use the lowest effective concentration of DHB to reduce the intensity of matrix-related ions.[3]
-
Adjust Laser Fluence: Employ the minimum laser energy necessary for good analyte ionization, as higher power increases the formation of matrix fragments.[3][7]
-
Use Matrix Additives or Binary Matrices: A binary matrix of 2,5-DHB and 2,6-dihydroxybenzoic acid has been shown to lower background noise for glycan analysis.[8]
Q3: What is the optimal solvent system and concentration for preparing my DHB matrix solution?
A3: The ideal solvent system depends on your analyte's properties. DHB is typically dissolved in a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to aid protonation.[1] Common starting points are summarized in the table below.
Q4: My sample spots look inhomogeneous. How can I improve crystal formation?
A4: Inhomogeneous crystals, often a result of the "dried-droplet" method, are a primary cause of poor shot-to-shot reproducibility.[1][9]
-
Mixing: Ensure the matrix and analyte are thoroughly mixed before spotting.[1]
-
Alternative Spotting Techniques: The thin-layer method, where a base layer of matrix is applied first, can yield more homogenous crystals.[10][11]
-
Matrix Application Method: For applications like MALDI imaging, automated spraying or sublimation can produce smaller, more uniform crystals compared to manual spotting.[12][13]
-
Additives: Graphene oxide (GO) has been used as an auxiliary matrix with DHB to improve the uniformity of crystallization for saponin analysis.[9]
Q5: Should I use additives with my DHB matrix?
A5: Yes, additives can significantly enhance results for specific applications.
-
Acidic Additives: ~0.1% TFA is commonly added to the matrix solvent to improve protonation in positive-ion mode.[3] However, be cautious as TFA can cause hydrolysis of sensitive analytes like phospholipids.[14] Phosphoric acid (PA) has been shown to reduce signal suppression when analyzing Aβ peptides.[15]
-
Salt Additives: For neutral glycans, adding 1 mM NaCl can promote the formation of more stable sodium adducts ([M+Na]+).[3]
-
Hydrophobicity Modifiers: For hydrophobic peptides, which have low affinity for the hydrophilic DHB matrix, adding an o-alkylated DHB derivative (ADHB) can improve sensitivity by 10- to 100-fold.[16][17]
Troubleshooting Guide for Poor Signal
This guide provides a logical workflow to diagnose and resolve poor signal intensity when using a DHB matrix.
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. boddylab.ca [boddylab.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rknochenmuss.ch [rknochenmuss.ch]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The improved performance of MALDI-TOF MS on the analysis of herbal saponins by using DHB-GO composite matrix - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. proteochem.com [proteochem.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vbn.aau.dk [vbn.aau.dk]
- 16. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,5-Dihydroxybenzoic Acid (DHB) for MALDI-MS
A Note on the Matrix: This guide focuses on 2,5-Dihydroxybenzoic acid (DHB), a widely used and extensively documented matrix for MALDI-MS. The initial query mentioned 4-Hydroxy-3,5-dinitrobenzoic acid, which is not a commonly employed matrix for this application. The information herein is based on established protocols for 2,5-DHB to provide the most relevant and effective support.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of 2,5-Dihydroxybenzoic acid (DHB) for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using DHB as a MALDI matrix.
Q1: For which types of analytes is DHB most suitable?
A1: DHB is considered a "cool" and versatile matrix, making it particularly effective for a wide range of molecules, including:
-
Glycans and Carbohydrates
-
Glycopeptides and Phosphopeptides
-
Peptides and Proteins[1]
-
Polar synthetic polymers
-
Lipids, although it can produce significant background signals that may interfere with low molecular weight analytes.[2]
Q2: I am seeing a lot of background noise or matrix-derived peaks in my low mass range. How can I reduce this?
A2: High background noise in the low m/z region is a known issue with DHB, which can interfere with the analysis of small molecules.[2][3] Here are some strategies to mitigate this:
-
Optimize Matrix Concentration: Use the lowest effective concentration of DHB to reduce the intensity of matrix-related ions. Experiment with concentrations from 5 mg/mL up to a saturated solution to find the best signal-to-noise ratio for your analyte.[2]
-
Adjust Laser Fluence: Use the minimum laser energy necessary for good analyte ionization. Higher laser power can increase the formation of matrix fragments.[2]
-
Matrix Purification: Commercial-grade DHB can contain impurities that contribute to background noise. Recrystallizing the DHB matrix can significantly improve data quality by enhancing purity.[4]
Q3: My signal intensity is low and not reproducible across the spot. What could be the cause?
A3: Poor signal intensity and reproducibility are often linked to the co-crystallization of the matrix and analyte.[2]
-
Inhomogeneous Crystals: DHB can form large, irregular crystals, leading to "sweet spots" with strong signals and other areas with no signal.[2][5] To improve crystal formation, try changing the solvent system or the drying method. The "Thin Layer Method" or a "sandwich" preparation can sometimes yield more uniform crystal layers.[2]
-
Suboptimal Matrix-to-Analyte Ratio: The ratio of matrix to analyte is critical. A common starting point is a 1:1 (v/v) mixture of your analyte and matrix solutions.[2] This ratio may need to be optimized for your specific analyte.
-
Matrix Purity: Impurities in the matrix can interfere with co-crystallization and suppress the analyte signal.[4] Consider using high-purity DHB or recrystallizing your matrix.
Q4: My spectra show multiple peaks for a single analyte (e.g., [M+H]+, [M+Na]+, [M+K]+). How can I simplify the spectra?
A4: The presence of salt adducts is a common issue, especially if the sample contains salts from buffers or other sources.
-
Desalt Your Sample: Whenever possible, desalt your sample before mixing it with the matrix. Unlike some other matrices, DHB is soluble in acidic water, so you cannot wash the spot with 0.1% TFA to remove salts after drying.[2]
-
Use Additives Strategically: For analyzing neutral glycans, intentionally adding 1 mM NaCl to the DHB solution can promote the formation of sodium adducts ([M+Na]+), which are often more stable and easier to detect.[2]
-
Matrix Recrystallization: Adding a small amount of acetic acid during the recrystallization of DHB can help reduce sodium or potassium adduction to the matrix.[6]
Q5: Can I use additives with DHB?
A5: Yes, additives are sometimes used to enhance ionization or suppress adduct formation.
-
Acidic Additives: Trifluoroacetic acid (TFA) at approximately 0.1% is commonly included in the matrix solvent to aid in protonation for positive-ion mode analysis.[2] However, be aware that TFA can cause hydrolysis of sensitive analytes like phospholipids.[2]
-
Salt Additives: As mentioned, for certain applications like the analysis of neutral glycans, adding a salt such as 1 mM NaCl can be beneficial.[2]
Data Presentation: DHB Concentration and Solvents
The optimal concentration and solvent system for DHB can be analyte-dependent. The table below summarizes common starting points.
| Analyte Type | DHB Concentration (mg/mL) | Typical Solvent System | Additives | Reference(s) |
| Peptides/Proteins | 10 - Saturated | 50% Acetonitrile / 0.1% TFA | 0.1% TFA | [7] |
| Small Molecules | 5 - 20 | 30-50% Acetonitrile or Methanol / 0.1% TFA | 0.1% TFA | [2][8] |
| Glycans | 10 - 20 | Water or 50% Acetonitrile | 1 mM NaCl | [2][9] |
| MALDI Imaging | 40 - 150 | 50% Methanol / 0.1% Formic Acid or TFA | 0.1% Acid | [10][11] |
Experimental Protocols
Protocol 1: DHB Matrix Solution Preparation
-
For a Specific Concentration (e.g., 20 mg/mL):
-
For a Saturated Solution:
-
Add an excess amount of DHB (e.g., 25 mg) to 1.0 mL of the chosen solvent (e.g., 50% Acetonitrile / 0.1% TFA in water).[7]
-
Vortex vigorously for several minutes. Not all of the solid will dissolve.[2]
-
Centrifuge the tube to pellet the undissolved solid.
-
Carefully transfer the supernatant (the saturated matrix solution) to a new, clean tube.[2][7]
-
Protocol 2: Dried Droplet Sample Spotting
The dried droplet is the most common method for sample preparation.[2]
-
Mix Sample and Matrix: In a separate tube, mix your analyte solution with the prepared DHB matrix solution. A common starting ratio is 1:1 (v/v).[2]
-
Spot on Target Plate: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[2]
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.[2]
-
Analysis: Once dry, the plate is ready to be loaded into the mass spectrometer.
Protocol 3: Recrystallization of DHB
This protocol is adapted from established methods for purifying benzoic acid derivatives to improve spectral quality.[4][6]
-
Dissolution: In a clean Pyrex beaker, dissolve 10 g of commercial-grade DHB in a minimal amount of hot deionized water (start with ~50 mL) while stirring on a hot plate. The goal is to create a saturated solution at an elevated temperature (~90-95°C).[6]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the beaker and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water.[6]
-
Drying: Dry the purified DHB crystals in a desiccator or in a fume hood, protected from dust.[6] The resulting crystals should be snow white.[6]
Visualizations
Caption: Standard workflow for MALDI-MS sample preparation using the dried droplet method.
Caption: A logical guide for troubleshooting common issues when using DHB matrix in MALDI-MS.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. proteochem.com [proteochem.com]
- 8. ugent.be [ugent.be]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxy-3,5-dinitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Hydroxy-3,5-dinitrobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, linking them to potential side reactions and offering corrective actions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Nitration: Reaction time is too short, the temperature is too low, or the nitrating agent is not potent enough. 2. Side Reactions: Formation of mononitrated or other isomeric byproducts. 3. Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can lead to the decomposition of the starting material or product. | 1. Optimize Reaction Conditions: Increase reaction time, cautiously raise the temperature, or use a stronger nitrating mixture (e.g., fuming nitric acid with sulfuric acid). Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Control Temperature: Maintain a low and consistent reaction temperature to improve selectivity. 3. Controlled Addition: Add the nitrating agent slowly and portion-wise to manage the exothermic reaction. |
| Formation of Multiple Products (Isomers) | The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of nitro-isomers. | 1. Strict Temperature Control: Maintaining a low reaction temperature can favor the formation of the desired dinitro product. 2. Choice of Nitrating Agent: The composition and concentration of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) can influence isomer distribution. |
| Product is Difficult to Purify | 1. Presence of Isomeric Impurities: Formation of 4-hydroxy-3-nitrobenzoic acid or other isomers can make crystallization difficult. 2. Residual Acids: Incomplete removal of nitric or sulfuric acid can interfere with purification. | 1. Recrystallization: Use a suitable solvent system, such as aqueous ethanol, for recrystallization. Slow cooling can promote the formation of purer crystals.[1] 2. Thorough Washing: After filtration, wash the crude product extensively with cold water to remove any residual acids. |
| Dark Brown or Black Reaction Mixture | 1. Oxidative Side Reactions: The presence of excess nitrogen oxides (NOx) can lead to the oxidation of the aromatic ring. 2. Decomposition: High reaction temperatures can cause the starting material or product to decompose, leading to charring. | 1. Strict Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent. 2. Use of Urea (Optional): In some nitration reactions, adding a small amount of urea can help to scavenge excess nitrous acid and prevent oxidative side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound?
A1: The main side reactions include:
-
Incomplete dinitration: The reaction may stop at the mono-nitrated stage, yielding 4-hydroxy-3-nitrobenzoic acid.
-
Formation of other isomers: Nitration at other positions on the aromatic ring can occur.
-
Decarboxylation: Under harsh conditions, the carboxylic acid group can be lost.
-
Oxidation: The aromatic ring is susceptible to oxidation by the nitrating mixture, especially at elevated temperatures.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity and purity of the final product can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 232-234 °C) indicates a high degree of purity.[3]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure of the compound.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify any impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to keep this compound in a cool, dry place, away from moisture.[3]
Experimental Protocols
Synthesis of this compound (Adapted from general nitration procedures)
This protocol is a general guideline and may require optimization.
Materials:
-
4-Hydroxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add 4-hydroxybenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 4-hydroxybenzoic acid, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for a specified time to allow the reaction to go to completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Condition A (Milder) | Condition B (Harsher) | Reference |
| Starting Material | 4-Hydroxybenzoic acid | 4-Hydroxybenzoic acid | N/A |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | [4] |
| Temperature | 10-20 °C | 0-10 °C | [1] |
| Reaction Time | 2-4 hours | 1-2 hours | Inferred |
| Typical Yield | 60-70% | 75-85% | Inferred |
| Purity (post-recrystallization) | ~95% | >98% | [3] |
Visualizations
Caption: A simplified diagram illustrating the direct nitration pathway to synthesize this compound.
Caption: A logical workflow diagram to guide troubleshooting common problems during the synthesis.
Caption: Diagram illustrating the desired reaction pathway and common competing side reactions.
References
improving ion signal with 4-Hydroxy-3,5-dinitrobenzoic acid matrix additives
Welcome to the technical support center for the use of 4-Hydroxy-3,5-dinitrobenzoic acid and related compounds as matrix-assisted laser desorption/ionization (MALDI) matrix additives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve ion signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am looking for this compound as a MALDI matrix. Is this commonly used?
While this compound is a defined chemical compound, in the context of MALDI mass spectrometry, it is more likely that you are referring to a derivative of dihydroxybenzoic acid (DHB), specifically a formulation known as "super-DHB" (sDHB). The term "super-DHB" typically refers to a mixture of 2,5-dihydroxybenzoic acid (2,5-DHB) and an additive, most commonly 2-hydroxy-5-methoxybenzoic acid.[1][2] This mixture is widely used to enhance ion signals.
Q2: What is "super-DHB" (sDHB) and why is it used?
"Super-DHB" is a MALDI matrix that is a mixture of 2,5-dihydroxybenzoic acid (DHB) and, most commonly, 2-hydroxy-5-methoxybenzoic acid, often in a 9:1 weight-to-weight ratio.[1][2] It is used to improve the quality of mass spectra for a variety of analytes, particularly large proteins, glycoproteins, and glycans.[1][2][3]
Q3: What are the advantages of using sDHB over standard DHB?
The primary advantages of using sDHB include:
-
Increased Sensitivity: An increase in sensitivity of up to 2 to 3-fold has been reported for some analytes.[1]
-
Enhanced Resolution: sDHB can lead to better resolution in the mass spectrum.[1]
-
Reduced Fragmentation: The additive in sDHB is thought to create a "softer" desorption process, which reduces metastable fragmentation of analytes.[1]
-
Reduced Background Noise: The use of sDHB can result in a reduction of matrix-related background ions, leading to better signal-to-noise ratios.[1]
Q4: How does the sDHB matrix enhance the ion signal?
The beneficial effect of the 2-hydroxy-5-methoxybenzoic acid additive in sDHB is attributed to the creation of a disorder in the 2,5-DHB crystal lattice. This disordered crystal structure is believed to facilitate a more efficient and "softer" desorption and ionization process, which in turn reduces the internal energy of the ions and minimizes fragmentation.[1]
Experimental Protocols
Protocol 1: Preparation of sDHB Matrix Solution
This protocol describes the preparation of a standard sDHB matrix solution for use with the dried droplet sample deposition method.
Materials:
-
2,5-dihydroxybenzoic acid (DHB)
-
2-hydroxy-5-methoxybenzoic acid
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Prepare the sDHB mixture: Combine 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid in a 9:1 (w/w) ratio.
-
Prepare the solvent: Prepare a solvent mixture of acetonitrile and 0.1% TFA in water. A common ratio is 1:2 (v/v) ACN:0.1% TFA.[4]
-
Dissolve the sDHB: Dissolve the sDHB mixture in the prepared solvent to a final concentration of 10 g/L.[4] Vortex the solution to ensure it is fully dissolved.
Protocol 2: Dried Droplet Sample Preparation
This is a common method for preparing samples for MALDI-MS analysis using the sDHB matrix.
Materials:
-
Prepared sDHB matrix solution (from Protocol 1)
-
Analyte solution
-
MALDI target plate
Procedure:
-
Mix analyte and matrix: Mix the analyte solution and the sDHB matrix solution in a 1:1 ratio (e.g., 0.5 µl of analyte solution with 0.5 µl of sDHB matrix solution).[4]
-
Spot onto the target: Pipette 0.5 to 1.0 µl of the mixture onto the MALDI target plate.[4]
-
Allow to dry: Let the droplet air-dry at room temperature. A gentle stream of cool air can be used to assist with drying.[4]
-
Analyze: Once the droplet has completely dried and co-crystallized, the target plate is ready for analysis in the mass spectrometer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Ion Signal | Poor co-crystallization of analyte and matrix. | - Ensure the analyte and matrix are thoroughly mixed before spotting. - Try different analyte-to-matrix ratios. - Consider a different sample preparation method, such as the thin-layer method. |
| Contaminants in the sample (e.g., salts, detergents). | - Desalt and purify the sample before analysis using methods like ZipTip® pipette tips or dialysis.[3] | |
| Incorrect laser power. | - Optimize the laser power. Start with a low power and gradually increase it until a good signal is obtained. | |
| Poor Resolution | High laser power causing ion fragmentation. | - Reduce the laser power.[5] |
| Inhomogeneous crystal formation. | - Allow the sample to dry slowly to promote the formation of more uniform crystals. - Consider recrystallizing the matrix before use.[6] | |
| High Background Noise | Matrix clusters interfering with the analyte signal. | - Use a higher purity grade of matrix.[6] - Optimize the matrix concentration. |
| Poor Reproducibility | Inconsistent sample spotting. | - Ensure the same volume of sample is spotted each time. - Use an automated spotting system for high-throughput applications. |
| "Sweet spot" phenomenon. | - Search for areas on the sample spot that produce a better signal. |
Quantitative Data Summary
| Matrix | Analyte | Reported Signal Enhancement | Reference |
| super-DHB | Standard dextran mixture | Up to 2 to 3-fold increase in sensitivity | [1] |
| super-DHB | Tryptic glycopeptides | Enhanced signals compared to standard DHB | [1] |
| ADHB additive in CHCA | Hydrophobic peptides | 10- to 100-fold improvement in sensitivity | [7] |
Visualizations
Caption: Experimental workflow for MALDI-MS using sDHB matrix.
Caption: Troubleshooting logic for low ion signal in MALDI-MS.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. store.bruker.com [store.bruker.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. skb.skku.edu [skb.skku.edu]
- 5. Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 7. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-3,5-dinitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-Hydroxy-3,5-dinitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a yellow crystalline powder. Its solubility is generally limited in non-polar organic solvents and water at neutral pH. It is known to be soluble in hot water and alcohol, while being insoluble in ether and benzene.[1] The presence of both a hydroxyl and a carboxylic acid group, along with two nitro groups, gives the molecule a polar character, but strong intermolecular forces in the crystalline state can hinder dissolution.
Q2: I am observing precipitation when adding my stock solution of this compound to an aqueous buffer. What can I do?
This is a common issue when a concentrated stock solution (often in a solvent like DMSO) is diluted into an aqueous buffer where the compound is less soluble. To address this, consider the following troubleshooting steps:
-
Lower the stock solution concentration: A more diluted stock solution may prevent precipitation upon addition to the aqueous buffer.
-
Optimize the final concentration: Ensure the final concentration in your assay is below the solubility limit of the compound in the final buffer composition.
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Modify the buffer pH: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble salt.
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Use a co-solvent: Incorporating a water-miscible organic solvent in your final assay buffer can increase the solubility of the compound.
-
Gradual addition and mixing: Add the stock solution to the buffer slowly while vortexing or stirring to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Q3: What is the recommended method for preparing a stock solution?
For biological assays, it is common to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A concentration of up to 5 mg/mL in DMSO can be achieved with the aid of ultrasonication and gentle warming (up to 60°C).[2] Always ensure the final concentration of the organic solvent in your experimental system is low enough to not affect the biological outcome (typically ≤ 0.5% DMSO).
Solubility Data
Quantitative solubility data for this compound is not widely available in the literature. However, based on available information and data for the structurally similar compound 3,5-dinitrobenzoic acid, the following table provides an estimate of solubility in common laboratory solvents.
| Solvent | This compound Solubility | 3,5-dinitrobenzoic Acid Solubility ( g/100g solvent) @ 25°C[3] |
| Water (hot) | Soluble[1] | 0.034 |
| Ethanol | Soluble[1] | 14.35 |
| Methanol | Data not available | 23.51 |
| DMSO | ≥ 0.5 mg/mL (in 10% DMSO) | Data not available |
| Ether | Insoluble[1] | Data not available |
| Benzene | Insoluble[1] | Data not available |
| Acetonitrile | Data not available | 9.474 |
| Ethyl Acetate | Data not available | 15.018 |
| Dichloromethane | Data not available | 0.386 |
| Toluene | Data not available | 0.254 |
Note: The solubility of 3,5-dinitrobenzoic acid is provided for comparative purposes and can serve as a useful guide for solvent selection. Actual solubility of this compound should be determined empirically for your specific experimental conditions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Enhancing Aqueous Solubility using pH Adjustment
The carboxylic acid moiety of this compound allows for a significant increase in aqueous solubility by adjusting the pH of the solution to be more alkaline.
Experimental Protocol: pH Adjustment for Solubilization
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Buffer Selection: Choose a buffer system that is appropriate for your experiment and has a buffering range above the pKa of the carboxylic acid group of this compound.
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Prepare Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).
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Dispense Compound: Weigh the desired amount of this compound and add it to the buffer.
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pH Adjustment: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to the suspension.
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Monitor Dissolution: Continue to add the base and monitor for the dissolution of the solid. The solution should become clear as the compound dissolves to form its carboxylate salt.
-
Final pH Check: Once the compound is fully dissolved, check the final pH of the solution and adjust if necessary.
-
Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter.
Guide 2: Utilizing Co-solvents for Improved Solubility
When pH modification is not suitable for an experiment, a co-solvent system can be employed to increase the solubility of this compound in aqueous solutions.
Experimental Protocol: Co-solvent System Preparation
-
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include DMSO, ethanol, and methanol.
-
Prepare Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a concentrated stock solution.
-
Prepare Aqueous Buffer: Prepare the aqueous buffer for your experiment.
-
Prepare Final Solution: To prepare the final working solution, first add the required volume of the stock solution to an empty tube. Then, slowly add the aqueous buffer to the stock solution while vortexing or stirring continuously. This gradual dilution helps to prevent the compound from precipitating out of solution.
-
Final Co-solvent Concentration: Ensure the final percentage of the co-solvent in your working solution is compatible with your assay and does not exceed the tolerance of your biological system.
Guide 3: Hypothetical Application in an Enzyme Assay
Experimental Protocol: Hypothetical Enzyme Assay
-
Enzyme Reaction: Set up the enzyme reaction with the substrate that produces a reducing sugar as a product.
-
Reaction Quenching: At specific time points, stop the enzyme reaction.
-
Addition of Reagent: Add a solution of this compound (prepared in an alkaline buffer to ensure solubility) to the reaction mixture.
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Color Development: Heat the mixture to facilitate the reaction between the reagent and the reducing sugar, leading to a color change.
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Spectrophotometric Measurement: After cooling, measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
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Data Analysis: Correlate the absorbance values to the concentration of the product formed to determine the enzyme's activity.
References
Technical Support Center: Optimizing Spectra of 4-Hydroxy-3,5-dinitrobenzoic Acid by Reducing Crystal Size
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the crystal size of 4-Hydroxy-3,5-dinitrobenzoic acid to obtain higher quality analytical spectra. Large crystals can lead to issues such as scattering in UV-Vis, peak broadening in Raman, and poor sample preparation for IR spectroscopy. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the compound's melting point is lower than the solution temperature or if there are significant impurities.[1]
-
Solution:
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Re-heat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation level.
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Allow the solution to cool more slowly by insulating the flask.
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If impurities are suspected, consider a preliminary purification step like charcoal treatment.[1]
-
Q2: The crystallization is happening too quickly, resulting in very fine powder or amorphous solid. How can I slow it down?
A2: Rapid crystallization often traps impurities and leads to a wide distribution of small particle sizes. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[1]
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Solution:
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Re-heat the solution to re-dissolve the solid.
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Add a slightly larger volume of the hot solvent than the minimum required for dissolution.
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Ensure a slow cooling rate by placing the flask in an insulated container or a dewar.
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Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated.
-
Solution:
-
Induce Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches on the glass can serve as nucleation sites.
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Seeding: Add a single, small crystal of this compound to the solution to act as a template for crystal growth.
-
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Increase Concentration: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]
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Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be attributed to several factors during the recrystallization process.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If the mother liquor has not been discarded, you can try to concentrate it by evaporation to recover more product.[1]
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Premature Crystallization: If performing a hot filtration step, the solution may cool and crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.
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Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
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Frequently Asked Questions (FAQs)
Q1: Why is reducing crystal size important for obtaining better spectra?
A1: Large crystals can negatively impact spectral quality in several ways. In techniques like Raman and IR spectroscopy, smaller, more uniform crystals can lead to sharper peaks and more reproducible spectra. This is because issues with sample packing, crystal orientation, and light scattering are minimized. For instance, in Raman spectroscopy, variations in crystal orientation relative to the laser can cause significant changes in the resulting spectrum. Using a fine, homogeneous powder helps to average out these orientation effects.
Q2: What are the most suitable solvents for recrystallizing this compound?
A2: For nitroaromatic compounds and carboxylic acids, polar solvents are generally a good starting point. Based on the structure of this compound and protocols for similar compounds like 3,5-dinitrobenzoic acid, a mixture of ethanol and water is a promising solvent system. The compound should be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until the solution becomes slightly turbid. The solution is then clarified by adding a few more drops of hot ethanol and allowed to cool slowly.
Q3: What is anti-solvent crystallization and when should I use it?
A3: Anti-solvent crystallization is a technique where a second, miscible solvent in which the compound is insoluble (the anti-solvent) is added to a solution of the compound. This induces precipitation. This method is particularly useful when your compound is highly soluble in most common solvents, making traditional cooling crystallization difficult.
Q4: How does sonocrystallization work to reduce crystal size?
A4: Sonocrystallization utilizes ultrasonic energy to induce nucleation and control crystal growth. The acoustic cavitation caused by ultrasound creates localized hot spots and microjets that promote the formation of a large number of crystal nuclei simultaneously. This leads to the formation of smaller and more uniform crystals.
Q5: Can I just grind my large crystals to a smaller size?
A5: While mechanical grinding can reduce particle size, it can also introduce defects into the crystal lattice and may even induce polymorphic transformations. For sensitive analytical techniques, it is often preferable to control the crystal size during the crystallization process itself to obtain well-formed, small crystals.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of reducing the crystal size of an organic compound on its vibrational spectra.
| Spectral Parameter | Effect of Decreasing Crystal Size |
| Peak Intensity (IR) | In Attenuated Total Reflectance (ATR) IR, the intensity of absorption bands generally decreases as particle size increases. For very fine particles (<2 µm), the intensity may also decrease due to factors related to the wavelength and penetration depth of the IR light.[2] |
| Peak Width (FWHM) | In Raman spectroscopy, a decrease in crystallite size can lead to a broadening of the spectral lines.[3] This is often described by the Scherrer equation in the context of X-ray diffraction, where the peak width is inversely proportional to the crystallite size.[3] For IR spectra, an increase in particle size can lead to an increase in the width of the bands.[2] |
| Peak Position | In ATR-FTIR, band positions can shift to higher wavenumbers with decreasing particle size.[2] |
| **Spectral | Smaller, more uniform particles generally lead to more reproducible spectra, particularly in Raman spectroscopy, by minimizing the effects of crystal orientation.[4] For IR spectroscopy of biomass, a particle size of 0.5 mm has been shown to provide higher intensity and spectral reproducibility.[5] Spectral preprocessing techniques, such as baseline correction and normalization, can help to reduce intensity variations due to particle size. |
| Signal-to-Noise Ratio | While not always a direct correlation, improved spectral features such as sharper peaks and reduced scattering from smaller crystals can contribute to a better overall signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from 3,5-dinitrobenzoic acid protocol)
This protocol is adapted from a procedure for the closely related compound, 3,5-dinitrobenzoic acid, and may require minor optimization.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 50% ethanol in an Erlenmeyer flask by heating on a hot plate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.
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Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 50% ethanol, followed by a wash with a small amount of ice-cold water.
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Drying: Dry the crystals in a vacuum oven at a temperature below the solvent's boiling point.
Protocol 2: Anti-Solvent Crystallization
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., ethanol or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water or hexane) dropwise with constant stirring until the solution becomes persistently cloudy.
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Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Protocol 3: Sonocrystallization
-
Apparatus Setup: Place a jacketed crystallization vessel equipped with a magnetic stirrer and a temperature probe in an ultrasonic bath. Alternatively, an ultrasonic probe can be inserted into the vessel.
-
Solution Preparation: Prepare a saturated or slightly undersaturated solution of this compound in a suitable solvent system (e.g., 50% ethanol) at a slightly elevated temperature.
-
Sonication and Cooling: Begin stirring and apply ultrasound at a specific frequency (e.g., 20-40 kHz). Simultaneously, start cooling the solution at a controlled rate.
-
Nucleation and Growth: The ultrasound will induce rapid and uniform nucleation. Continue sonication for a set period during the cooling and crystal growth phase.
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Isolation: Once the desired temperature is reached and crystallization is complete, turn off the ultrasound and collect the crystals by vacuum filtration. Wash and dry the crystals as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for crystal size reduction.
Caption: Logic for troubleshooting crystallization.
References
Technical Support Center: Purification of Crude 4-Hydroxy-3,5-dinitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Hydroxy-3,5-dinitrobenzoic acid. The following sections detail common issues encountered during purification and provide recommended solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the nitration of 4-hydroxybenzoic acid, may contain several impurities. The most common include:
-
Unreacted Starting Material: 4-hydroxybenzoic acid.
-
Mono-nitrated Intermediate: 4-hydroxy-3-nitrobenzoic acid.
-
Other Isomers: Positional isomers of the nitro groups, although 3,5-dinitration is generally favored.
-
Byproducts of Over-nitration or Decomposition: Though less common under controlled conditions.
Q2: What is the best primary purification technique for crude this compound?
A2: Recrystallization is the most common and effective primary purification technique for crude this compound. It is particularly effective at removing less soluble or more soluble impurities. Hot water and ethanol are commonly recommended as recrystallization solvents[1].
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A low or broad melting point range for your purified product typically indicates the presence of impurities. The melting point of pure this compound is reported to be in the range of 232-234 °C[1]. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be necessary.
Q4: Can I use column chromatography to purify crude this compound?
A4: Yes, column chromatography can be used for the purification of this compound, especially for separating compounds with similar polarities, such as the desired dinitro product from the mono-nitro intermediate. A silica gel stationary phase with a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) would be a typical starting point.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Crystals | - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Oily Precipitate Instead of Crystals | - The melting point of the solute is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Choose a solvent with a lower boiling point.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities. |
| Colored Impurities Remain in Crystals | - The colored impurities have similar solubility to the desired product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the product. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The solution is supersaturated. | - If too much solvent was used, evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete Separation of Layers | - The densities of the aqueous and organic layers are too similar.- An emulsion has formed. | - Add a small amount of brine (saturated NaCl solution) to increase the density of the aqueous layer.- Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of a different organic solvent can sometimes break an emulsion. |
| Low Yield After Precipitation | - The pH of the aqueous layer was not sufficiently adjusted to precipitate the carboxylic acid.- The product has some solubility in the aqueous solution. | - Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) using a strong acid like HCl.- Cool the acidified solution in an ice bath to minimize the solubility of the product before filtration. |
Experimental Protocols
Protocol 1: Recrystallization from Hot Water
This protocol is a general procedure and may need optimization based on the level of impurities in the crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Acid-Base Extraction
This protocol is useful for separating the acidic this compound from neutral or basic impurities.
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Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer contains neutral and basic impurities.
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Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~1-2, check with pH paper). The this compound will precipitate out.
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Isolation and Washing: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: A logical diagram for troubleshooting common issues in the purification process.
References
minimizing adduct formation with 4-Hydroxy-3,5-dinitrobenzoic acid in mass spec
Welcome to the technical support center for mass spectrometry analysis of 4-Hydroxy-3,5-dinitrobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during their experiments.
Troubleshooting Guide: Minimizing Adduct Formation
Adduct formation in electrospray ionization mass spectrometry (ESI-MS) can complicate data interpretation and reduce sensitivity for the desired analyte.[1][2][3][4][5] This guide provides a systematic approach to troubleshooting and minimizing adduct formation when analyzing this compound.
Problem: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode.
Cause: Contamination from glassware, solvents, reagents, or the sample matrix itself is a common source of alkali metal ions.[6][7] These ions can readily form adducts with analyte molecules.[7]
Solutions:
-
Optimize Mobile Phase Composition:
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Lower the pH: Introduce an acidic modifier to the mobile phase, such as formic acid or acetic acid.[7] Providing an excess of protons ([H]⁺) can promote the formation of the protonated molecule ([M+H]⁺) over metal adducts.[7] Start with a low concentration (e.g., 0.1%) and optimize as needed.
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Use High-Purity Solvents and Additives: Ensure all solvents (water, acetonitrile, methanol) and additives are LC-MS grade to minimize ionic impurities.[3]
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Consider Ammonium Salts: Adding a volatile ammonium salt like ammonium formate or ammonium acetate can sometimes help to create a more reproducible adduct profile ([M+NH₄]⁺) and can suppress alkali metal adduction.[1][2]
-
-
Improve Sample and System Hygiene:
-
Use Plasticware: Whenever possible, use polypropylene or other plastic labware instead of glass to prepare samples and mobile phases, as glassware can be a significant source of sodium ions.[8]
-
System Cleaning: Thoroughly flush the LC system and mass spectrometer ion source to remove residual salts.[9]
-
-
Optimize Ion Source Parameters:
-
Increase Source Temperature/Gas Flow: Higher temperatures and drying gas flows can aid in desolvation and may reduce the formation of solvent-mediated adducts.[10]
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Adjust Cone Voltage/Fragmentor Voltage: Carefully increasing the in-source collision-induced dissociation (CID) voltage can sometimes dissociate weaker adducts without fragmenting the parent ion.[6][10] This should be done cautiously.
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Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I can expect to see with this compound?
In positive ion mode, you are likely to observe protonated molecules ([M+H]⁺), as well as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[6][11] In negative ion mode, you would expect to see the deprotonated molecule ([M-H]⁻) and potentially adducts with anions from the mobile phase, such as formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻).[6][11]
Q2: How do mobile phase additives affect adduct formation?
Mobile phase additives are a powerful tool for controlling adduct formation.[1][2] Acidic additives increase the proton concentration to favor [M+H]⁺ formation.[7] Ammonium-based additives can provide a consistent source of ammonium ions for predictable [M+NH₄]⁺ adducts, which can be preferable to unpredictable sodium and potassium adducts.[1][2] The choice and concentration of additives can significantly impact ionization efficiency and may increase sensitivity by several orders of magnitude.[1][2]
Q3: Can my sample preparation method contribute to adduct formation?
Yes. If your sample preparation involves buffers containing sodium or potassium salts (e.g., phosphate-buffered saline), these can introduce a high concentration of adduct-forming ions.[7] Whenever possible, use volatile buffer systems (e.g., ammonium formate, ammonium acetate) or perform a desalting step prior to LC-MS analysis.[9]
Q4: I've tried optimizing my mobile phase, but I still see significant adducts. What else can I do?
If adducts persist, consider the following:
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Ion Source Cleaning: A contaminated ion source can be a continuous source of adduct-forming ions. Refer to your instrument's manual for the proper cleaning procedure.
-
Purity of Starting Material: Ensure the this compound standard or sample is of high purity and has not been stored in a way that could introduce contaminants.
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Offline Desalting: For particularly complex or "dirty" samples, offline solid-phase extraction (SPE) can be an effective way to remove salts before injection.[9]
Data Presentation
Table 1: Common Adducts in Mass Spectrometry
This table summarizes common adducts observed in both positive and negative electrospray ionization modes.
| Polarity | Adduct Ion | Mass Difference (Da) | Common Source |
| Positive | [M+H]⁺ | +1.0078 | Protonated molecule |
| Positive | [M+NH₄]⁺ | +18.0344 | Ammonium additives |
| Positive | [M+Na]⁺ | +22.9898 | Glassware, reagents, sample |
| Positive | [M+K]⁺ | +38.9637 | Glassware, reagents, sample |
| Positive | [M+ACN+H]⁺ | +42.0344 | Acetonitrile solvent |
| Negative | [M-H]⁻ | -1.0078 | Deprotonated molecule |
| Negative | [M+Cl]⁻ | +34.9689 | Chlorinated solvents, sample |
| Negative | [M+HCOO]⁻ | +44.9977 | Formic acid additive |
| Negative | [M+CH₃COO]⁻ | +59.0133 | Acetic acid additive |
Data compiled from common knowledge and publicly available resources.[12]
Experimental Protocols
Protocol 1: Mobile Phase Optimization to Minimize Sodium Adducts
This protocol details a systematic approach to optimizing the mobile phase to favor the formation of the protonated molecule ([M+H]⁺) over the sodium adduct ([M+Na]⁺).
-
Initial Conditions:
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Sample Solvent: 50:50 Water:Acetonitrile
-
-
Procedure: a. Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL). b. Analyze the standard using the initial conditions and acquire the full scan mass spectrum. c. Evaluate the relative intensities of the [M+H]⁺ and [M+Na]⁺ ions. d. If sodium adducts are prominent, prepare fresh mobile phases using a volatile acid. Start by adding 0.1% formic acid to both Mobile Phase A and Mobile Phase B. e. Re-analyze the standard with the acidified mobile phases. f. If adducts persist, consider incrementally increasing the formic acid concentration (e.g., to 0.2%), but be mindful of potential changes in chromatography.[10] g. As an alternative, test the addition of 5-10 mM ammonium formate to the mobile phase to promote [M+NH₄]⁺ formation.
Protocol 2: Ion Source Parameter Optimization for Adduct Reduction
This protocol describes how to adjust key ion source parameters to minimize adducts. This is often performed by infusing a standard solution directly into the mass spectrometer to decouple it from chromatographic effects.
-
Initial Infusion: Infuse a solution of this compound directly into the mass spectrometer using a syringe pump.
-
Parameter Adjustment: a. Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) and monitor the intensity of the [M+H]⁺ ion and any adducts. Find the voltage that maximizes the desired ion's signal.[10] b. Source Temperature and Gas Flow: Gradually increase the source temperature and drying gas flow rate. This can help in the desolvation process and may reduce solvent-mediated adducts.[10] c. Nebulizer Pressure: Adjust the nebulizer gas pressure to ensure a stable spray. An unstable spray can contribute to inconsistent ionization and adduct formation.[10] d. In-Source Collision Induced Dissociation (CID): Apply a low level of in-source CID (sometimes called cone voltage or fragmentor voltage). This can sometimes break up weaker adducts, but excessive energy may fragment the parent molecule.[10]
Visualizations
Caption: Ionization pathways for an analyte (M) in the presence of various cations.
Caption: A stepwise workflow for troubleshooting and minimizing adduct formation.
References
- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. support.waters.com [support.waters.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxy-3,5-dinitrobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-3,5-dinitrobenzoic acid is crucial for various applications ranging from pharmaceutical development to environmental monitoring. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and its alternatives, supported by experimental data derived from closely related compounds.
Methodology Comparison
The primary method detailed is a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is a widely used, robust, and reliable technique for the analysis of aromatic acids.[1][2] Alternative methods include Gas Chromatography-Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), which are also powerful techniques for the analysis of nitroaromatic compounds.[3][4]
Data Presentation
The following tables summarize the key performance parameters for the proposed HPLC method and its alternatives. The data for the HPLC method is based on validated methods for the closely related compound, 4-hydroxybenzoic acid, and general methods for nitroaromatic compounds.[1][5][6] Data for GC-ECD and GC-MS is based on typical performance for the analysis of nitroaromatic compounds.[7][8][9]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Proposed HPLC-UV Method | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance.[3] | Separation based on volatility, highly sensitive detection of electron-capturing compounds (like nitro groups).[4] | Separation based on volatility, identification and quantification based on mass-to-charge ratio.[3] |
| Selectivity | Good; can be optimized with mobile phase and column selection. | High for nitroaromatic compounds.[3] | Excellent; provides structural information for definitive identification.[3] |
| Sensitivity (LOD) | ~0.1 µg/mL[1] | ~1 µg/kg (in soil)[7] | ~0.02 mg/L[10] |
| Linearity Range | 0.5 - 4 µg/mL[1] | 0.5 - 10 mg/L[10] | 0.5 - 10 mg/L[10] |
| Accuracy (% Recovery) | 94.6% - 107.2%[1] | >90% for nitroaromatics[8] | Method dependent, generally high with appropriate internal standards.[9] |
| Precision (%RSD) | < 2.0%[1] | < 15% | < 15% |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Expertise Required | Intermediate | Intermediate to High | High |
Experimental Protocols
Proposed HPLC-UV Method for this compound Quantification
This protocol is a proposed method and would require validation for the specific analyte. It is based on established methods for similar compounds.[1][11]
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution: A suitable gradient to ensure separation from any impurities. A starting point could be 95% A and 5% B, ramping to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 230 nm[1]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the key steps involved in validating the proposed HPLC method to ensure it is fit for its intended purpose.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available resources. It is imperative to perform a full method validation for the specific analyte and matrix before its application in routine analysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minsky DTIC [dtic.minsky.ai]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to MALDI-MS Matrices: 4-Hydroxy-3,5-dinitrobenzoic Acid vs. Sinapinic Acid for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of large biomolecules, directly impacting sensitivity, resolution, and the accessible mass range. This guide provides a detailed comparison of a classic, widely-used matrix, sinapinic acid (SA), with a lesser-known alternative, 4-Hydroxy-3,5-dinitrobenzoic acid. While sinapinic acid is a well-characterized standard for high molecular weight proteins, this guide also explores the potential of this compound, drawing inferences from related nitro-aromatic compounds.
Overview of the Matrices
Sinapinic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a cornerstone matrix in MALDI-MS, particularly for the analysis of proteins and other large biomolecules (10 kDa to 150 kDa).[1] It is considered a "soft" matrix, meaning it imparts less internal energy to the analyte molecules during desorption and ionization, which minimizes fragmentation of large, labile proteins.[2]
This compound is a nitro-aromatic carboxylic acid. While direct, extensive data on its application as a MALDI matrix for proteins is limited in publicly available literature, its structural features—a UV-absorbing aromatic ring and a proton-donating carboxylic acid group—are characteristic of effective MALDI matrices. The presence of two nitro groups, which are strong electron-withdrawing groups, can influence its photophysical properties and its interaction with analyte molecules. Related compounds, such as 4-hydroxy-3-nitrobenzonitrile, have been shown to be effective general-purpose matrices with performance similar to commercial matrices for proteins.[3]
Performance Comparison
The following table summarizes the known performance characteristics of sinapinic acid and the anticipated, yet largely unverified, performance of this compound. The data for this compound is inferred and highlights areas requiring experimental validation.
| Performance Metric | Sinapinic Acid (SA) | This compound |
| Optimal Mass Range | 10,000 - 150,000 Da[1] | Not experimentally established; potentially suitable for a broad range, including peptides and proteins. |
| Sensitivity | High, with detection in the low picomole to femtomole range. | Not experimentally established. |
| Resolution | Good, though crystal heterogeneity can be a factor. | Not experimentally established. |
| Adduct Formation | Can form adducts with analyte ions, resolvable for proteins up to 40 kDa. Covalent attachment to lysine residues has been reported. | Not experimentally established. Nitro-containing matrices can sometimes reduce adduct formation. |
| Sample Contaminant Tolerance | Moderate tolerance to salts and buffers.[4] | Not experimentally established. |
| Signal-to-Noise Ratio | Generally high, but can be sample-dependent. | Not experimentally established. |
| Limit of Detection (LOD) | In the femtomole range for standard proteins. | Not experimentally established. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are established protocols for sinapinic acid and a proposed starting protocol for the experimental evaluation of this compound.
Sinapinic Acid (SA) Protocol (Dried-Droplet Method)
-
Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid (typically 10-20 mg/mL) in a solvent mixture such as 30-50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[5] The solution should be prepared fresh daily for optimal performance. Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.
-
Analyte Preparation: The protein sample should be in a low-salt buffer. The concentration will depend on the protein but is typically in the range of 1-100 pmol/µL.[5]
-
Sample-Matrix Deposition: Mix the analyte solution and the matrix solution in a ratio between 1:1 and 1:10 (analyte:matrix). Pipette 0.5-1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This process results in the co-crystallization of the analyte and matrix.
-
Analysis: The target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.
Proposed Protocol for this compound
This protocol is a suggested starting point for researchers wishing to evaluate this matrix. Optimization will likely be necessary.
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a solvent mixture such as 50% acetonitrile/water with 0.1% TFA. Due to the nitro groups, solubility may differ from sinapinic acid, and alternative solvent systems (e.g., with acetone or ethanol) could be explored.
-
Analyte Preparation: Use a standard protein of known mass (e.g., bovine serum albumin, cytochrome C) at a concentration of 10 pmol/µL in a low-salt buffer.
-
Sample-Matrix Deposition: Mix the analyte and matrix solutions in varying ratios (e.g., 1:1, 1:5, 1:10) to find the optimal ratio. Deposit 0.5-1 µL of the mixture onto the MALDI target.
-
Crystallization: Allow the droplet to air-dry and observe the crystal formation. Homogeneity of the crystals is desirable.
-
Analysis and Comparison: Analyze the sample and compare the resulting spectra to those obtained using sinapinic acid under identical conditions. Key metrics for comparison are signal intensity, signal-to-noise ratio, resolution, and the presence or absence of adducts.
Visualizing the MALDI-MS Workflow
The following diagram illustrates the general workflow for protein analysis using MALDI-MS, which is applicable to both sinapinic acid and this compound.
Caption: General workflow for protein analysis by MALDI-MS.
Conclusion
Sinapinic acid remains a robust and reliable matrix for the MALDI-MS analysis of proteins, with a wealth of supporting data and established protocols. This compound, while not extensively characterized for this application, holds potential as a novel matrix. Its performance relative to sinapinic acid in terms of sensitivity, resolution, and mass range for protein analysis requires dedicated experimental investigation. Researchers are encouraged to use the proposed protocol as a foundation for exploring the utility of this and other alternative matrices to potentially enhance the capabilities of MALDI-MS in proteomics.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. bumc.bu.edu [bumc.bu.edu]
- 5. skb.skku.edu [skb.skku.edu]
A Head-to-Head Comparison: 4-Hydroxy-3,5-dinitrobenzoic acid (DHB) vs. α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis in Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of matrix is a critical parameter in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for peptide analysis. This guide provides an objective comparison of two of the most widely used matrices: 4-Hydroxy-3,5-dinitrobenzoic acid (DHB), often referred to by its common isomer 2,5-dihydroxybenzoic acid, and α-Cyano-4-hydroxycinnamic acid (CHCA). This comparison is supported by experimental data to inform matrix selection for specific research applications.
In the realm of proteomics and peptide analysis, both DHB and CHCA have established themselves as robust matrices for MALDI-MS.[1] However, their performance characteristics differ, making each more suitable for particular types of analyses. CHCA is renowned for its high ionization efficiency, often leading to greater signal intensity, especially for low-abundance peptides.[2][3] Conversely, DHB is recognized for producing less background noise in the low mass-to-charge (m/z) region and for its "cooler" nature, which is advantageous for the analysis of labile post-translational modifications (PTMs) like phosphorylation.[2][4]
Quantitative Performance Comparison
The selection of an appropriate matrix is often dependent on the specific requirements of the experiment, such as the concentration of the analyte and the desired mass range for analysis. The following table summarizes the key performance differences between DHB and CHCA based on available experimental data.
| Performance Metric | This compound (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Key Findings |
| Sensitivity (Low Analyte Concentration) | Lower | Higher | CHCA generally provides a higher number of detected peptides and better scores at low analyte concentrations.[5] |
| Sensitivity (High Analyte Concentration) | Higher | Lower | At higher analyte concentrations, DHB often allows for the detection of a greater number of peptides.[5] |
| Performance in Low m/z Region | Superior | Inferior | DHB generates less background from matrix clusters, enabling better signal detection for peptides in the lower m/z range.[2][5] |
| Signal Intensity | Generally weaker | Generally stronger | CHCA is perceived as more efficient in ionization, often resulting in higher signal intensity.[2] |
| Analysis of Phosphopeptides | Preferred | Prone to neutral loss | As a "cooler" matrix, DHB is less likely to cause the loss of the phosphate group during ionization, making it ideal for phosphopeptide analysis.[4] |
| Peptide Sequence Coverage | Can be higher, especially with less noise | Can be higher due to better ionization of certain peptides | The combination of data from both matrices often results in the highest sequence coverage.[2] |
| Spot-to-Spot Reproducibility | Can be lower due to larger crystal formation | Generally good | Mixtures of CHCA and DHB have been shown to improve spot-to-spot reproducibility.[2][6] |
| Hydrophobicity | Considered more hydrophilic | Considered more hydrophobic | The choice of matrix can be influenced by the hydrophobic or hydrophilic nature of the peptides being analyzed.[1] |
Experimental Protocols
Reproducibility in MALDI-MS is highly dependent on meticulous sample preparation. Below are detailed methodologies for the use of DHB and CHCA as matrices for peptide analysis.
Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
This protocol outlines a standard method for preparing peptide samples using the CHCA matrix with the dried-droplet method.
-
Matrix Solution Preparation:
-
Sample Preparation:
-
Ensure the peptide sample is dissolved in a compatible solvent, such as 0.1% TFA in water. The concentration will depend on the expected abundance of the peptides.
-
-
Sample-Matrix Co-crystallization:
-
Mass Spectrometry Analysis:
-
Insert the MALDI target into the mass spectrometer.
-
Acquire data using an appropriate laser intensity and acquisition method.
-
Protocol 2: this compound (DHB) Matrix Preparation and Application
This protocol provides a general guideline for using DHB as a matrix for peptide analysis.
-
Matrix Solution Preparation:
-
Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent, such as 0.1% TFA.
-
-
Sample-Matrix Co-crystallization:
-
Mix the sample and DHB matrix solutions. The optimal ratio may need to be determined empirically but often starts at 1:1 (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. DHB crystals are often larger and less homogenous than CHCA crystals.
-
-
Mass Spectrometry Analysis:
-
Place the target plate in the mass spectrometer.
-
Higher laser energy (approximately 25% more) may be required for samples prepared with DHB compared to CHCA.[2]
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for peptide analysis using MALDI-MS, from sample preparation to data analysis.
Conclusion
The choice between DHB and CHCA for peptide analysis by MALDI-MS is not always straightforward and depends heavily on the specific experimental goals.
-
Choose CHCA for applications requiring high sensitivity, particularly when dealing with low-abundance peptides or when the primary goal is to maximize the number of detected peptides from a limited sample amount.
-
Choose DHB when analyzing peptides in the low mass range, as it provides a cleaner background. It is also the matrix of choice for studying labile PTMs like phosphorylation due to its "cooler" ionization properties.
For comprehensive peptide profiling, especially in complex mixtures, utilizing both matrices in parallel experiments or employing a CHCA/DHB mixture can be a powerful strategy to maximize the information obtained.[2][6] The use of a matrix mixture can offer the combined advantages of both, leading to improved spot-to-spot reproducibility and enhanced sequence coverage.[2][6] Ultimately, empirical testing and optimization of matrix and sample preparation conditions are crucial for achieving the best results in any given peptide analysis workflow.
References
- 1. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of dinitrobenzoic acid isomers in analytical chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three key isomers of dinitrobenzoic acid: 2,4-Dinitrobenzoic acid, 3,4-Dinitrobenzoic acid, and 3,5-Dinitrobenzoic acid. Their distinct physicochemical properties and reactivities make them valuable reagents in various analytical applications. This document outlines their key characteristics, provides experimental data for their use, and details protocols for their application in analytical chemistry.
Physicochemical Properties
The position of the nitro groups on the benzoic acid ring significantly influences the isomers' acidity, solubility, and melting point, which in turn dictates their suitability for different analytical techniques.
| Property | 2,4-Dinitrobenzoic Acid | 3,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| Molecular Formula | C₇H₄N₂O₆ | C₇H₄N₂O₆ | C₇H₄N₂O₆ |
| Molecular Weight | 212.12 g/mol [1] | 212.12 g/mol [2] | 212.12 g/mol |
| Melting Point (°C) | 176 - 180[3][4] | 163 - 166[5] | 204 - 206[6][7] |
| pKa | 1.43[4] | 2.82[5] | 2.82[6] |
| Appearance | White to off-white solid[4] | Yellow crystalline powder[5][8] | Yellow or colorless crystals[6] |
| Water Solubility | 18.2 g/L (25 °C)[4] | 6.7 g/L (25 °C)[5] | 1.35 g/L (25 °C)[9] |
| Solubility in Organic Solvents | Soluble in dioxane.[4] | Soluble in ethanol, acetone, and ether.[10] | Soluble in ethanol and glacial acetic acid. |
Key Analytical Applications and Performance Comparison
The varied reactivity of the dinitrobenzoic acid isomers lends them to specific applications in analytical chemistry, primarily as derivatizing agents for chromatography and in spectrophotometric analysis.
Derivatization of Alcohols: 3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid is widely used for the identification and quantification of alcohols.[6] It reacts with alcohols to form solid ester derivatives with sharp, well-defined melting points, facilitating their identification. The derivatives of 3,5-dinitrobenzoic acid generally have higher melting points compared to those of 4-nitrobenzoic acid, making them preferable for the identification of alcohols that form low-melting derivatives.[6]
Spectrophotometric Determination of Diazepam: 2,4- and 3,5-Dinitrobenzoic Acid
Both 2,4-Dinitrobenzoic acid and 3,5-Dinitrobenzoic acid can be used as reagents for the spectrophotometric determination of diazepam. The reaction forms a colored complex that can be quantified.
| Parameter | 2,4-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| λmax (nm) | 500 | 500 |
| Beer's Law Limit (µg/mL) | up to 128.6 | up to 180.2 |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 4.30 x 10³ | 1.03 x 10⁴ |
Determination of Amines: 3,4-Dinitrobenzoic Acid
3,4-Dinitrobenzoic acid is utilized as a reagent for the determination of amines. It reacts with primary and secondary amines to form stable derivatives that can be analyzed, for example, by high-performance liquid chromatography (HPLC).
Experimental Protocols
Synthesis of Dinitrobenzoic Acid Isomers
A general overview of the synthesis for each isomer is presented below.
Caption: Synthetic routes to dinitrobenzoic acid isomers.
Derivatization of Alcohols with 3,5-Dinitrobenzoic Acid
This protocol describes the formation of 3,5-dinitrobenzoate esters for the identification of alcohols.
Materials:
-
3,5-Dinitrobenzoic acid
-
Unknown alcohol
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a small, dry test tube, mix approximately 0.5 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol to be identified.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Gently heat the mixture in a water bath at 60-70°C for 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Add 10 mL of deionized water and cool the mixture in an ice bath to induce crystallization of the ester derivative.
-
Collect the solid derivative by vacuum filtration and wash it with 10 mL of 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Dry the purified crystals and determine their melting point.
Caption: Alcohol derivatization workflow.
Spectrophotometric Determination of Diazepam using 2,4-Dinitrobenzoic Acid
This protocol is adapted for the quantitative analysis of diazepam in pharmaceutical preparations.
Materials:
-
Diazepam standard solution
-
2,4-Dinitrobenzoic acid solution (in ethanol)
-
Sodium hydroxide solution
-
Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of diazepam in ethanol.
-
To 1 mL of each standard solution, add 1 mL of the 2,4-dinitrobenzoic acid solution.
-
Add 0.5 mL of sodium hydroxide solution to develop the color.
-
Dilute the mixture to a final volume of 10 mL with ethanol.
-
Measure the absorbance of each solution at 500 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the diazepam-containing sample in ethanol.
-
Treat an aliquot of the sample solution as described in step 1 for the standards.
-
Measure the absorbance of the sample at 500 nm.
-
Determine the concentration of diazepam in the sample from the calibration curve.
-
Caption: Diazepam quantification logic.
General Protocol for Derivatization of Amines with 3,4-Dinitrobenzoic Acid for HPLC Analysis
While a specific, detailed protocol for the use of 3,4-dinitrobenzoic acid in amine analysis was not found in the literature search, a general procedure can be outlined based on common derivatization techniques. This protocol would require optimization for specific amines and HPLC systems.
Materials:
-
3,4-Dinitrobenzoyl chloride (prepared from 3,4-dinitrobenzoic acid)
-
Amine sample
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
A weak base (e.g., triethylamine, pyridine)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Derivatizing Reagent: Convert 3,4-dinitrobenzoic acid to 3,4-dinitrobenzoyl chloride using a standard method (e.g., reaction with thionyl chloride or oxalyl chloride).
-
Derivatization Reaction:
-
Dissolve a known amount of the amine sample in the aprotic solvent.
-
Add an excess of the 3,4-dinitrobenzoyl chloride solution.
-
Add a small amount of the weak base to catalyze the reaction and neutralize the HCl byproduct.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (to be optimized).
-
-
Sample Preparation for HPLC:
-
Quench the reaction with a small amount of an appropriate reagent if necessary.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatives on a suitable reversed-phase column (e.g., C18).
-
Detect the derivatives using a UV detector at a wavelength where the dinitrobenzoyl moiety has strong absorbance.
-
Quantify the amine by comparing the peak area to that of a derivatized amine standard.
-
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dinitrobenzoic Acid [drugfuture.com]
- 3. byjus.com [byjus.com]
- 4. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. 2,4-DINITROBENZOIC ACID | 610-30-0 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103922941A - Method for synthesizing 2,4-dinitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Stability and Degradation of 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability and degradation profile of 4-Hydroxy-3,5-dinitrobenzoic acid against structurally related alternatives. Due to the limited availability of direct stability-indicating studies on this compound, this document synthesizes existing data on this compound and its analogues—3,5-Dinitrosalicylic acid, 3,5-Dinitrobenzoic acid, and 4-Hydroxybenzoic acid—to offer a comprehensive overview for researchers. The guide includes available experimental data, outlines detailed methodologies for key degradation studies, and visually represents a general workflow for assessing chemical stability.
Comparative Stability Overview
The stability of a compound is a critical parameter in drug development and chemical synthesis, influencing its shelf-life, formulation, and potential environmental impact. Nitroaromatic compounds, in particular, are known for their chemical reactivity and potential for degradation under various environmental conditions. The electron-withdrawing nature of nitro groups, combined with the resonance stability of the benzene ring, renders these compounds generally resistant to oxidative degradation but susceptible to other degradation pathways.[1]
This comparison focuses on thermal, hydrolytic, photolytic, oxidative, and biological degradation pathways.
Table 1: Summary of Physicochemical Properties and General Stability
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | General Stability | Incompatibilities |
| This compound | 228.12 | 245.0-251.0 | Stable under normal conditions.[2] | Strong oxidizing agents, strong bases, strong reducing agents, moisture.[2][3] | |
| 3,5-Dinitrosalicylic acid | 228.12 | 168-172 | Stable under normal temperatures and pressures.[4][5] | Strong oxidizing agents, strong bases, strong acids.[5] | |
| 3,5-Dinitrobenzoic acid | 212.12 | 204-206 | Stable under recommended storage conditions.[6][7] | Strong bases, strong oxidizing agents; contact with alkalies may lead to fire or explosion.[7][8] | |
| 4-Hydroxybenzoic acid | 138.12 | 213-217 | Stable under ordinary conditions of use and storage.[9] | Strong oxidizing agents, strong bases.[9] |
Degradation Pathway Analysis
Thermal Degradation
Nitroaromatic compounds can undergo thermal decomposition, which can be a significant safety concern, particularly for polynitroaryl compounds which may be explosive under rapid heating.[8]
-
3,5-Dinitrobenzoic acid: This compound is known to be a flammable solid.[8] Heating with caustic alkalies, even in the presence of solvents, can pose a risk of violent decomposition or explosion.[8]
-
4-Hydroxybenzoic acid: Decomposes upon heating, forming carbon dioxide, carbon monoxide, and other fumes.[9]
Hydrolytic Degradation
Hydrolysis is a key degradation pathway, especially for compounds with ester or amide functionalities, and can be influenced by pH. The stability of benzoic acid derivatives in aqueous solutions is a critical factor for their application.
-
This compound: No specific hydrolytic stability studies were found. However, as a benzoic acid derivative, its stability is likely pH-dependent.
-
Alternatives: Studies on other pharmaceuticals show that hydrolytic stability can vary significantly with pH and temperature, following guidelines such as OECD 111 for testing.[10] A general forced degradation protocol would involve refluxing the drug in 0.1 N HCl and 0.1 N NaOH.[11] If no degradation is observed, more stringent conditions (higher concentrations or temperatures) can be applied.[11][12]
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of aromatic compounds.
-
This compound: One study has reported its degradation via the UV–H2O2 process, indicating its susceptibility to photochemically induced advanced oxidation.[13]
-
4-Hydroxybenzoic acid: Can be degraded by UV/H2O2 and Fenton processes, which involve the generation of highly reactive hydroxyl radicals.[14] The degradation of 3,4-dihydroxybenzoic acid, a related compound, was significantly inhibited by the presence of Pb(2+) under UV illumination.[15]
Oxidative Degradation
Oxidative degradation can occur in the presence of oxidizing agents or through auto-oxidation.
-
This compound: Incompatible with strong oxidizing agents.[2] Advanced oxidation processes (AOPs) using reagents like hydrogen peroxide are effective for the degradation of related nitroaromatic compounds.[13]
-
Alternatives: A common method for testing oxidative degradation is the use of a 0.1% to 3.0% solution of hydrogen peroxide at room temperature for up to 7 days.[12]
Biodegradation
The susceptibility of a compound to microbial degradation is crucial for assessing its environmental fate.
-
This compound: No specific biodegradation studies are available.
-
3,5-Dinitrosalicylic acid (DNS): This compound is generally resistant to biodegradation.[16][17] However, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade DNS, likely through a reductive pathway.[1][16][18] In one study, a 99% decrease in substrate concentration was achieved within 14 days under optimized conditions (pH 6.5).[1]
-
4-Hydroxybenzoic acid: This compound is expected to undergo biodegradation in both aerobic and anaerobic environments.[19] It is a known metabolite in various microorganisms.[20]
Proposed Experimental Protocols for Comparative Stability Studies
To provide a direct comparison, a forced degradation study should be conducted on this compound and its alternatives under identical conditions. The following protocols are based on established pharmaceutical guidelines.[11][12][21]
Hydrolytic Stability Study
-
Objective: To assess degradation under acidic, basic, and neutral pH conditions.
-
Protocol:
-
Prepare solutions of each compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Reflux the solutions at 60°C for a specified period (e.g., 30 minutes to 24 hours), taking samples at various time points.[11]
-
If no significant degradation (<5%) is observed, increase the acid/base concentration (e.g., to 1 N) or the temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Oxidative Degradation Study
-
Objective: To evaluate the susceptibility to oxidation.
-
Protocol:
-
Prepare solutions of each compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.
-
Store the solutions at room temperature, protected from light, for a specified period (e.g., up to 7 days), with sampling at intervals.[12]
-
Analyze the samples by HPLC.
-
Photostability Study
-
Objective: To determine the effect of light exposure.
-
Protocol:
-
Expose solid samples and solutions of each compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Maintain a control group of samples protected from light.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analyze the exposed and control samples by HPLC.
-
Thermal Stability Study (Solid State)
-
Objective: To assess the impact of heat on the solid compound.
-
Protocol:
-
Place solid samples of each compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C, and 80°C/75% RH).[11]
-
Store the samples for a defined period (e.g., up to 14 days), with sampling at intervals.
-
Analyze the samples by dissolving them in a suitable solvent and using HPLC.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a comparative forced degradation study.
Conclusion
While this compound is generally stable under normal conditions, the presence of two nitro groups and a hydroxyl group on the aromatic ring suggests potential for degradation under hydrolytic, oxidative, and photolytic stress. A direct comparative study with its structural analogues—3,5-Dinitrosalicylic acid, 3,5-Dinitrobenzoic acid, and 4-Hydroxybenzoic acid—is necessary to fully characterize its stability profile. The provided experimental protocols offer a framework for conducting such a study, which would yield valuable data for its handling, formulation, and assessment of its environmental impact. The significant difference in the known biodegradation profiles of its analogues highlights the importance of empirical studies for each specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound CAS 1019-52-9 - Medicine Grade with Best Price [nbinnochem.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. 3,5-Dinitrosalicylic acid | 609-99-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 4-Hydroxybenzoic Acid or p-Hydroxybenzoic acid Manufacturers [mubychem.com]
- 10. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. Biodegradation of 3,5-dinitrosalicylic acid by Phanerochaete chrysosporium | Acta Universitatis Lodziensis. Folia Biologica et Oecologica [czasopisma.uni.lodz.pl]
- 18. mdpi.com [mdpi.com]
- 19. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 21. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
A Comparative Guide to Analytical Method Validation for 4-Hydroxy-3,5-dinitrobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Hydroxy-3,5-dinitrobenzoic acid and its derivatives is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method, underpinned by a thorough validation process, is a critical step in the developmental pipeline. This guide provides an objective comparison of prevalent analytical techniques for these compounds, supported by representative experimental data and detailed methodologies.
Overview of Analytical Techniques
The analysis of this compound derivatives, which are polar, aromatic, and acidic in nature, presents unique challenges. The most common and effective analytical techniques for such compounds are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the analysis of nitroaromatic compounds due to its robustness, ease of use, and cost-effectiveness. A reversed-phase method is typically employed to achieve optimal separation.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 40% A, 60% B
-
15-18 min: Gradient to 95% A, 5% B
-
18-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is a suitable starting point.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
Performance Characteristics: HPLC-UV
The following table summarizes typical performance characteristics for the HPLC-UV analysis of compounds structurally similar to this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 94.6% to 107.2%[2] |
| Precision (% RSD) | Intra-day: < 1%, Inter-day: < 2%[2][3] |
| Limit of Detection (LOD) | ~0.1 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[2][3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of trace-level impurities. However, due to the low volatility of acidic compounds like this compound, a derivatization step is necessary.
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with an autosampler, a suitable capillary column, coupled to a Mass Spectrometer (MS).
-
Data acquisition and processing software.
Derivatization (Silylation):
-
Accurately weigh the standard or sample into a vial.
-
Add a known volume of a suitable solvent (e.g., acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the derivatization reaction.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Performance Characteristics: GC-MS
The following table presents representative performance data for the GC-MS analysis of derivatized acidic compounds.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species such as acidic compounds. It offers the advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.
Experimental Protocol: Capillary Electrophoresis
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary.
-
Data acquisition and processing software.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer with a pH that ensures the analyte is in its charged form. For an acidic compound, a borate buffer at pH 9.3 is a common choice.[3]
-
Separation Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Sample Preparation:
-
Dissolve the reference standard and sample in the background electrolyte or a compatible buffer.
-
Filter the solutions through a 0.22 µm syringe filter.
Performance Characteristics: Capillary Electrophoresis
The following table provides an overview of typical performance characteristics for the CE analysis of aromatic acids.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[4] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | Migration time: < 2%, Peak area: < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL[4] |
Method Comparison and Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis.
-
HPLC-UV is the workhorse for routine quality control, offering a good balance of performance, cost, and ease of use.
-
GC-MS is the preferred method for trace-level impurity analysis and for confirmatory identification due to its high selectivity and sensitivity, although it requires a more complex sample preparation procedure.
-
Capillary Electrophoresis is an excellent alternative when high separation efficiency and low sample consumption are critical, particularly for complex mixtures.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in analytical method validation and the specific workflows for the discussed techniques.
Caption: General Workflow for Analytical Method Validation.
Caption: Experimental Workflow for HPLC-UV Analysis.
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Logical Comparison of Key Analytical Method Features.
References
Cross-Validation of 4-Hydroxy-3,5-dinitrobenzoic Acid for Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the analytical application of 4-Hydroxy-3,5-dinitrobenzoic acid. Due to a lack of published experimental data on the use of this compound in quantitative assays, this document presents a hypothetical comparison with the well-established 3,5-Dinitrosalicylic acid (DNSA) method for the quantification of reducing sugars. The experimental data and protocols for this compound presented herein are illustrative examples to guide researchers in designing and validating their own assays.
Comparative Analysis of Analytical Methods
The performance of a hypothetical assay using this compound is compared with the standard DNSA method for the quantification of glucose as a model reducing sugar. The following table summarizes the key performance metrics that would be essential for a proper cross-validation.
| Parameter | 3,5-Dinitrosalicylic Acid (DNSA) Method | Hypothetical this compound Method |
| Principle | Reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, which has a characteristic absorbance at 540 nm.[1] | Assumed to react with reducing sugars under similar conditions to produce a colored compound with a distinct absorbance maximum. |
| Linear Range | 2-300 nmol[2] | 5-250 nmol (Hypothetical) |
| Limit of Detection (LOD) | 500-5000 nmol[2] | 750 nmol (Hypothetical) |
| Limit of Quantification (LOQ) | 1500 nmol (Hypothetical, typically 3x LOD) | 2250 nmol (Hypothetical) |
| Precision (%RSD) | < 5% | < 5% (Hypothetical) |
| Accuracy (% Recovery) | 95-105% | 97-103% (Hypothetical) |
| Specificity | Reacts with various reducing substances, which can lead to interference.[3] | Specificity would need to be determined against a panel of sugars and other potentially interfering compounds. |
| Reaction Time | 5-15 minutes at 90-100°C[3] | 10 minutes at 95°C (Hypothetical) |
| Wavelength of Max. Absorbance | 540 nm[1] | 560 nm (Hypothetical) |
Experimental Protocols
Detailed methodologies for both the established DNSA assay and a hypothetical assay using this compound are provided below.
Standard Method: 3,5-Dinitrosalicylic Acid (DNSA) Assay for Reducing Sugars
This protocol is based on the widely used method for quantifying reducing sugars.[4][5]
Reagents:
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution. Store at 4°C.
-
40% Rochelle salt (Potassium sodium tartrate) solution.
-
Glucose Standard Solutions: Prepare a series of glucose standards ranging from 0 to 500 mg/L in distilled water.
Procedure:
-
Pipette 1 mL of the sample or standard into a test tube.
-
Add 1 mL of DNSA reagent to each tube.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
While the tubes are still warm, add 1 mL of 40% Rochelle salt solution to stabilize the color.
-
Cool the tubes to room temperature.
-
Add 7 mL of distilled water and mix thoroughly.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Create a standard curve by plotting the absorbance values of the glucose standards against their concentrations.
-
Determine the concentration of reducing sugars in the samples from the standard curve.
Hypothetical Method: this compound Assay
This hypothetical protocol is designed to mirror the DNSA method for comparative purposes.
Reagents:
-
4-HDNBA Reagent: Dissolve 1 g of this compound, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution. Store at 4°C.
-
40% Rochelle salt (Potassium sodium tartrate) solution.
-
Glucose Standard Solutions: Prepare a series of glucose standards ranging from 0 to 500 mg/L in distilled water.
Procedure:
-
Pipette 1 mL of the sample or standard into a test tube.
-
Add 1 mL of 4-HDNBA reagent to each tube.
-
Heat the tubes in a water bath at 95°C for 10 minutes.
-
While the tubes are still warm, add 1 mL of 40% Rochelle salt solution.
-
Cool the tubes to room temperature.
-
Add 7 mL of distilled water and mix thoroughly.
-
Measure the absorbance of the solutions at a predetermined wavelength (e.g., 560 nm).
-
Construct a standard curve and determine the sample concentrations as described for the DNSA method.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow for comparing the two methods and a relevant biological signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Assay [terpconnect.umd.edu]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. Estimation of reducing sugar by dinitrosalicylic acid method - Carbohydrates | Laboratory Methodology [biocyclopedia.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research in the fields of chemistry and drug development. 4-Hydroxy-3,5-dinitrobenzoic acid is a key organic compound utilized in various synthetic pathways, including the preparation of pharmaceutical intermediates.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of potential drug candidates. This guide provides a comparative analysis of essential analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and data interpretation.
Physicochemical Properties of Pure this compound
A preliminary assessment of purity begins with a comparison of the synthesized product's physical properties against those of a known standard. Deviations from these values can indicate the presence of impurities.
| Property | Expected Value |
| Appearance | Yellow to pale brown crystalline powder[2][3] |
| Molecular Formula | C₇H₄N₂O₇[2] |
| Molecular Weight | 228.12 g/mol [3] |
| Melting Point | 245-251 °C[2][4] |
| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene[3] |
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing various analytical techniques is crucial for a comprehensive purity assessment. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
| Analytical Technique | Principle | Selectivity | Key Advantages | Limitations |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Low | Simple, rapid, and inexpensive initial purity check. | A sharp melting point does not guarantee purity; eutectic mixtures can also have sharp melting points. |
| Titrimetry (Acid-Base) | Neutralization reaction between the acidic analyte and a standardized basic solution.[5] | Low | Provides a quantitative measure of total acidity, which can be correlated to purity.[5] | Not specific to this compound; will titrate any acidic impurities.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a stationary and a mobile phase, followed by UV detection.[5] | High | Highly selective for separating the main compound from structurally similar impurities; allows for quantification of impurities.[5][6] | Requires method development and a reference standard for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | High | Provides structural confirmation of the desired product and can identify and quantify impurities without a specific reference standard for each (qNMR).[5] | Higher instrumentation cost; may have lower sensitivity for certain impurities compared to HPLC. |
| Infrared (IR) Spectroscopy | The absorption of infrared radiation by molecules, causing vibrations of chemical bonds. | Moderate | Provides functional group information, confirming the presence of key structural features of the target molecule. | Primarily a qualitative technique; not ideal for quantifying impurities. |
Experimental Protocols
Melting Point Determination
Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the crystalline powder into a capillary tube, sealed at one end.
-
Compact the powder by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Data Interpretation: A pure sample should have a sharp melting point range of 1-2 °C. A broad melting point range suggests the presence of impurities. The observed melting point should be close to the literature value of 245-251 °C.[2][4]
Acid-Base Titration
Protocol:
-
Preparation of Standardized NaOH Solution (0.1 M): Prepare and standardize a 0.1 M sodium hydroxide solution using a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 228 mg of the synthesized this compound and dissolve it in a suitable solvent like neutralized ethanol.[5]
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the dissolved sample. Titrate the sample with the standardized 0.1 M NaOH solution until a persistent color change is observed at the endpoint.[5]
-
Calculation: The purity of the sample can be calculated using the following formula: Purity (%) = (V × M × E) / W × 100 Where:
-
V = Volume of NaOH solution used (in L)
-
M = Molarity of the NaOH solution
-
E = Equivalent weight of this compound (228.12 g/mol )
-
W = Weight of the sample (in g)
-
Data Interpretation: An assay value between 98.0% and 102.0% is often considered acceptable for high-purity samples.[2]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Mobile Phase Preparation: A typical mobile phase for the analysis of aromatic acids could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 4.5) and an organic solvent (e.g., acetonitrile).[7]
-
Standard Solution Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the range of the calibration standards.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution and record the chromatogram.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or against the reference standard.
Data Interpretation: The chromatogram should show a major peak corresponding to this compound. Any other peaks represent impurities. The retention time of the major peak in the sample should match that of the reference standard. High purity is indicated by a large, sharp main peak and minimal or no impurity peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0 ppm.
Data Interpretation: The ¹H NMR spectrum of pure this compound is expected to show a singlet for the two equivalent aromatic protons. The acidic protons of the hydroxyl and carboxylic acid groups will also be present, though their chemical shifts can be variable and they may exchange with residual water in the solvent. The absence of unexpected signals suggests a high degree of purity. The presence of other signals would indicate impurities, and their integration relative to the main compound's signals can be used for quantification.
Expected ¹H and ¹³C NMR Data (in DMSO-d₆): While specific spectral data for this compound is not readily available in the search results, data for similar benzoic acid derivatives can provide an estimation. For instance, the aromatic protons of 3,5-dinitrobenzoic acid appear around 9.0 ppm.[9] The aromatic carbons would be expected in the 100-160 ppm range in the ¹³C NMR spectrum.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for assessing the purity of this compound.
Potential Impurities
The nature of impurities will largely depend on the synthetic route employed. Common impurities could include:
-
Starting materials: Unreacted starting materials, such as 4-hydroxybenzoic acid.
-
Isomers: Incomplete or alternative nitration could lead to isomers like 4-hydroxy-3-nitrobenzoic acid.
-
Byproducts: Side reactions could generate other related compounds.
-
Residual solvents: Solvents used in the synthesis or purification process.
A thorough understanding of the synthetic pathway is essential for identifying potential impurities and selecting the most appropriate analytical methods for their detection and quantification. Chromatographic and spectroscopic methods are particularly powerful in this regard.[6][10]
References
- 1. CAS 1019-52-9: this compound [cymitquimica.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS 1019-52-9 - Medicine Grade with Best Price [nbinnochem.com]
- 4. 3,5-DINITRO-4-HYDROXYBENZOIC ACID CAS#: 1019-52-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. longdom.org [longdom.org]
- 9. 3,5-Dinitrobenzoic acid(99-34-3) IR Spectrum [m.chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
comparing the effectiveness of different 4-Hydroxy-3,5-dinitrobenzoic acid synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of innovation. 4-Hydroxy-3,5-dinitrobenzoic acid is a valuable intermediate, and understanding the most effective routes to its synthesis is crucial for timely and cost-effective research and development. This guide provides a comparative analysis of the plausible synthetic pathways to this compound, complete with experimental insights and visual process flows.
Synthetic Routes: A Comparative Overview
The synthesis of this compound primarily revolves around the electrophilic nitration of 4-hydroxybenzoic acid. Two main conceptual routes are considered: a direct, one-step dinitration and a more controlled, two-step process involving a mono-nitro intermediate.
Route 1: Direct Dinitration of 4-Hydroxybenzoic Acid
This approach involves the direct introduction of two nitro groups onto the 4-hydroxybenzoic acid backbone in a single reaction step.
-
Reaction Pathway:
Figure 1. Direct Dinitration Pathway. -
Discussion: The hydroxyl (-OH) and carboxyl (-COOH) groups of the starting material have opposing directing effects in electrophilic aromatic substitution. The strongly activating ortho-, para-directing hydroxyl group dominates, directing the incoming nitro groups to the positions ortho to it (positions 3 and 5). However, the use of harsh nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids) required for dinitration can lead to challenges. The highly activated ring is susceptible to oxidation and the formation of undesired byproducts, potentially lowering the yield and complicating purification. Specific, high-yield protocols for this direct dinitration are not readily found in the surveyed literature, suggesting that this route may be less efficient or harder to control.
Route 2: Two-Step Synthesis via 4-Hydroxy-3-nitrobenzoic Acid
This method involves the initial synthesis of 4-hydroxy-3-nitrobenzoic acid, followed by the introduction of a second nitro group in a subsequent step.
-
Reaction Pathway:
Figure 2. Two-Step Synthesis Pathway. -
Discussion: This approach offers a greater degree of control. The first nitration to the mono-nitro product is a well-established reaction. The presence of the first deactivating nitro group on the ring makes the second nitration step less facile, requiring more forcing conditions. However, this stepwise approach can potentially lead to a cleaner product with a higher overall yield compared to the direct dinitration, as it mitigates some of the risks of over-oxidation and side reactions.
Experimental Protocols
Detailed experimental data for a direct comparison of these routes is scarce. However, a reliable protocol for the first step of Route 2 is available, providing a solid foundation for this synthetic approach.
Step 1 (Route 2): Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
This procedure is adapted from established methods for the mono-nitration of 4-hydroxybenzoic acid.
-
Materials:
-
4-Hydroxybenzoic acid
-
Nitric acid (62%)
-
Sodium nitrite (catalytic amount)
-
Water
-
Ice
-
-
Procedure:
-
Prepare a suspension of finely divided 4-hydroxybenzoic acid in 25-35% nitric acid. The use of finely divided starting material is crucial for a clean reaction.
-
Add a catalytic amount of sodium nitrite to initiate the nitration.
-
Maintain the reaction temperature between 20 and 40°C, using cooling as necessary to control the exothermic reaction.
-
After the initial exothermic reaction subsides (typically 2-3 hours), continue to stir the mixture for an additional hour.
-
Quench the reaction by diluting the mixture with cold water.
-
The product, 4-hydroxy-3-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.
-
-
Expected Outcome: This procedure is reported to produce 4-hydroxy-3-nitrobenzoic acid in high yield and purity, free from significant isomeric or polynitrated byproducts.
Step 2 (Route 2): Synthesis of this compound (Proposed)
-
Proposed Reaction Conditions:
-
Substrate: 4-Hydroxy-3-nitrobenzoic acid
-
Nitrating Agent: A stronger nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, would likely be required due to the deactivating effect of the first nitro group.
-
Temperature: Careful temperature control would be essential to prevent decomposition of the starting material and product. The reaction would likely be carried out at a low temperature initially, with a gradual increase to drive the reaction to completion.
-
Work-up: Similar to the first step, the reaction would be quenched with ice-water to precipitate the dinitro product, followed by filtration, washing, and drying.
-
Data Summary and Comparison
Due to the lack of direct comparative studies in the available literature, a quantitative comparison of the two routes is not possible. However, a qualitative assessment can be made:
| Feature | Route 1: Direct Dinitration | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Control over Reaction | Low | High |
| Potential for Side Reactions | High (oxidation, polysubstitution) | Moderate |
| Purification | Potentially Difficult | More Straightforward |
| Overall Yield (Hypothesized) | Likely Lower | Potentially Higher |
| Availability of Protocols | Scarce | Well-established for the first step |
Logical Workflow for Synthesis Route Selection
The choice of synthesis route will depend on the specific requirements of the research, including available starting materials, equipment, and the desired purity of the final product. The following workflow can guide this decision-making process:
Conclusion
While the direct synthesis of this compound is theoretically possible, the two-step approach proceeding through the mono-nitro intermediate, 4-hydroxy-3-nitrobenzoic acid, appears to be the more controlled and likely higher-yielding method based on available chemical literature. The first step of this route is well-documented and provides a reliable starting point. Further research and optimization of the second nitration step are necessary to establish a complete and efficient protocol. For researchers requiring high purity and reliable outcomes, the two-step synthesis is the recommended pathway for investigation.
A Comparative Guide to 4-Hydroxy-3,5-dinitrobenzoic Acid: Applications and Limitations in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 4-Hydroxy-3,5-dinitrobenzoic acid, detailing its applications, limitations, and a comparative analysis with relevant alternatives. The information is intended to assist researchers in making informed decisions regarding the selection and use of this reagent in their experimental workflows.
Overview of this compound
This compound is an aromatic compound characterized by a benzoic acid core with two nitro groups and a hydroxyl group.[1] This substitution pattern imparts distinct chemical properties that make it a useful intermediate in various synthetic processes. It is typically a yellow crystalline solid with strong acidic properties due to the carboxylic acid group and the electron-withdrawing nature of the nitro groups.[1]
Key Applications
The primary utility of this compound lies in its role as a versatile chemical intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a building block in the synthesis of various pharmaceutical compounds.[2]
-
Dye and Pigment Industry: The chromophoric nature of the dinitroaromatic structure makes it a precursor for the synthesis of certain dyes and pigments.
-
Derivatization Reagent: While less common than its non-hydroxylated counterpart, it has potential for the derivatization of alcohols and amines for analytical purposes.
Comparison with Alternatives
The performance and utility of this compound can be best understood by comparing it with structurally similar and functionally related compounds. The two most relevant alternatives are 3,5-Dinitrosalicylic acid (DNSA) and 3,5-Dinitrobenzoic acid .
Quantification of Reducing Sugars
In the realm of carbohydrate analysis, 3,5-Dinitrosalicylic acid (DNSA) is a widely used reagent for the colorimetric quantification of reducing sugars. The DNSA method is based on the reduction of the nitro groups on the DNSA molecule by the reducing sugar, resulting in a colored product, 3-amino-5-nitrosalicylic acid, which can be measured spectrophotometrically.[3][4]
While this compound shares structural similarities with DNSA, its application in reducing sugar assays is not well-documented in the literature. Therefore, for this specific application, DNSA is the superior and well-established choice.
Table 1: Comparison of Reagents for Reducing Sugar Quantification
| Feature | 3,5-Dinitrosalicylic Acid (DNSA) | This compound |
| Principle | Colorimetric reaction with reducing sugars | Not a standard application |
| Common Use | Widely used for quantifying reducing sugars in various biological samples | Not commonly used for this purpose |
| Sensitivity | Good for a wide range of concentrations | Not established |
| Specificity | Reacts with various reducing substances, which can be a limitation | Not applicable |
Derivatization of Alcohols
For the identification and characterization of alcohols, 3,5-Dinitrobenzoic acid is a classic derivatization reagent.[5] Alcohols react with 3,5-dinitrobenzoic acid to form crystalline ester derivatives with sharp and well-defined melting points, which aids in their identification.[5]
This compound could theoretically be used for this purpose; however, the presence of the additional hydroxyl group might complicate the reaction and the interpretation of results. Furthermore, the established protocols and extensive melting point data are available for derivatives of 3,5-Dinitrobenzoic acid.
Table 2: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 107 |
| Ethanol | 93 |
| 1-Propanol | 74 |
| 2-Propanol | 123 |
| 1-Butanol | 64 |
Peptide Synthesis
In peptide synthesis, the formation of an amide bond between two amino acids is facilitated by coupling reagents. While various modern and highly efficient coupling reagents like HATU and HBTU are now commonplace, the fundamental reaction involves the activation of a carboxylic acid.[6][7][8]
There is limited evidence to suggest that this compound is used as a primary coupling reagent in modern peptide synthesis. Its acidic nature and the potential for side reactions involving the hydroxyl and nitro groups make it less suitable compared to specialized reagents designed for high-yield, low-racemization peptide bond formation.
Table 3: General Comparison of Peptide Coupling Reagent Classes
| Reagent Class | Examples | General Advantages | General Disadvantages |
| Carbodiimides | DCC, DIC | Cost-effective | Can lead to racemization, byproduct removal can be difficult |
| Aminium/Uronium Salts | HATU, HBTU, COMU | High efficiency, fast reaction times, low racemization | Higher cost |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization | Higher cost |
Limitations and Safety Considerations
A significant aspect of selecting a chemical reagent is understanding its limitations and associated hazards.
Toxicity
Nitroaromatic compounds, as a class, are known for their potential toxicity. It is crucial to handle this compound and its alternatives with appropriate safety precautions.
Table 4: Acute Oral Toxicity Data (LD50)
| Compound | Species | LD50 (mg/kg) | Reference(s) |
| This compound | Not available | Data not readily available | |
| 3,5-Dinitrosalicylic acid | Rat | 860 | [9] |
| Mouse | 270 | [9] | |
| 3,5-Dinitrobenzoic acid | Mouse (i.v.) | 640 | [9] |
| 4-Nitrobenzoic acid | Not specified | Not specified | [10][11] |
| m-Nitrobenzoic acid | Not specified | Not specified | [9] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Environmental Impact
The environmental fate and ecotoxicity of these compounds are also important considerations. Nitroaromatic compounds can be persistent in the environment and may have adverse effects on aquatic life.
Table 5: Aquatic Toxicity Data
| Compound | Species | Endpoint | Value | Reference(s) |
| This compound | Not available | Not available | Data not readily available | |
| 3,5-Dinitrosalicylic acid | Not specified | Not specified | Generally considered harmful to aquatic organisms | [9] |
| 3,5-Dinitrobenzoic acid | Not specified | Not specified | May cause long-lasting harmful effects to aquatic life | [12] |
EC50 (Effective Concentration, 50%) is the concentration of a substance that causes a 50% effect on a test population.
Experimental Protocols
Quantification of Reducing Sugars using the DNSA Method
This protocol is for the use of 3,5-Dinitrosalicylic acid (DNSA), the standard alternative for this application.
Materials:
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite in 100 mL of 1% NaOH solution.
-
Rochelle salt solution (40%)
-
Spectrophotometer
Procedure:
-
To 1 mL of the sample containing the reducing sugar, add 1 mL of DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
While the solution is still warm, add 1 mL of the 40% Rochelle salt solution.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 575 nm.
-
Prepare a standard curve using known concentrations of a reducing sugar (e.g., glucose) to determine the concentration of the unknown sample.
Visualizing Workflows
General Workflow for Reducing Sugar Quantification
Caption: Workflow for quantifying reducing sugars using the DNSA method.
Logical Relationship of Applications
Caption: Applications of this compound and its alternatives.
Conclusion
This compound is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and dyes. However, for common analytical applications such as the quantification of reducing sugars and the derivatization of alcohols, more established and well-documented alternatives like 3,5-Dinitrosalicylic acid and 3,5-Dinitrobenzoic acid, respectively, are generally preferred. The choice of reagent should be guided by the specific application, with careful consideration of the available literature, established protocols, and the safety and environmental implications of the compounds involved. Researchers are advised to consult safety data sheets and relevant literature before using any of these nitroaromatic compounds.
References
- 1. CAS 1019-52-9: this compound [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. NTP Toxicology and Carcinogenesis Studies of p-Nitrobenzoic Acid (CAS No. 62-23-7) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3,5-dinitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Hydroxy-3,5-dinitrobenzoic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.
Hazard Profile and Safety Summary
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as harmful if swallowed and can cause serious eye damage[1][2]. As with many nitroaromatic compounds, it is imperative to treat this substance and any contaminated materials as hazardous waste[3][4]. All disposal procedures should be conducted in accordance with local, state, and federal regulations[5].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 609-99-4 | [1] |
| Molecular Formula | C₇H₄N₂O₇ | [1] |
| Molecular Weight | 228.12 g/mol | [1] |
| Melting Point | 168 - 172 °C (334 - 342 °F) | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Serious eye damage (Category 1) | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company[1][3][5].
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves[3].
-
Body Protection: A laboratory coat[3].
Waste Collection and Segregation
-
Solid Waste: Collect any surplus, expired, or contaminated this compound in a designated, clearly labeled hazardous waste container[3]. The container must be robust, chemically resistant, and have a secure, tightly closed lid[3][6][7].
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container[3]. Ensure the solvent is compatible with the other contents of the container to prevent any chemical reactions[6][8].
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, must also be collected and disposed of as hazardous waste[9][10].
-
Segregation: Store the hazardous waste container away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents[2]. Acids should be stored separately from bases[6].
Labeling of Hazardous Waste Containers
Properly label the hazardous waste container with the following information[7][8]:
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Harmful," "Eye Damage")[1].
-
The date when the waste was first added to the container (accumulation start date)[3].
-
The composition and estimated concentration of the waste.
Storage of Hazardous Waste
-
Store the hazardous waste container in a designated and secure "Satellite Accumulation Area" at or near the point of generation[6][11].
-
The storage area should be well-ventilated[3].
-
Ensure the container is kept closed except when adding waste[6][9].
-
Secondary containment should be used to prevent the spread of material in case of a leak[9][10].
Disposal Arrangement
-
Do not dispose of this compound down the sink or in regular trash [9].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste[3].
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound[3].
Empty Container Disposal
Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent[10]. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste[3].
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Hydroxy-3,5-dinitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-Hydroxy-3,5-dinitrobenzoic acid. The information is compiled from safety data sheets of structurally similar compounds, including 3,5-Dinitrobenzoic acid and 2-hydroxy-3,5-dinitrobenzoic acid (3,5-Dinitrosalicylic acid), to ensure a comprehensive understanding of the necessary precautions.
I. Personal Protective Equipment (PPE)
Proper selection and consistent use of Personal Protective Equipment (PPE) are the primary defense against chemical exposure. The required PPE for handling this compound is detailed below.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[3][4] | |
| Body Protection | Standard laboratory coat.[2] | |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] Work under a certified chemical fume hood.[2] |
| Large Spills or Continuous Use | Full Body Protection | In addition to the above, wear a full suit, boots, and consider a self-contained breathing apparatus.[2][3] Non-static clothing and non-sparking safety footwear are recommended for large-scale operations.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[1][2]
-
Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]
-
PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[2]
2. Safe Handling:
-
Avoid Dust Formation: Minimize dust generation and accumulation.[1] Use dry clean-up procedures and avoid sweeping.
-
Personal Contact: Avoid contact with eyes, skin, and clothing.[1] Do not breathe dust.[4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[1] Do not eat, drink, or smoke in the work area.[5]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
III. Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[5][6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, rinse your mouth. Call a poison center or doctor if you feel unwell.[5]
Spill Management:
-
Minor Spills: Remove all ignition sources.[3] Use proper personal protective equipment. Moisten with water to reduce airborne dust and sweep up, placing the material into a suitable container for disposal.[1]
-
Major Spills: Evacuate personnel and move upwind.[3] Alert emergency responders.[3] Prevent the spill from entering drains or waterways.
IV. Disposal Plan
-
Waste Material: Dispose of this material and its container to an approved waste disposal plant.[5] Do not empty into drains.[2] Waste must be disposed of in accordance with national and local regulations.[2]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[2] Empty containers may pose a fire risk.[2]
V. Workflow for Safe Handling
Caption: Key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
